c-Fms-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPIQKPNBIUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
c-Fms-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells.[1][2] Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the c-Fms signaling pathway, the inhibitory action of the compound, and relevant experimental protocols for its characterization.
The c-Fms Signaling Pathway
The c-Fms receptor is activated by its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[1][3] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This autophosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling events. Key pathways activated by c-Fms include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5]
-
Ras/Raf/MEK/ERK Pathway: This cascade primarily regulates cell proliferation and differentiation.[5]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in mediating the expression of genes critical for cell survival and proliferation.[5]
The activation of these pathways ultimately leads to the physiological responses mediated by c-Fms, such as the differentiation and function of monocytes, macrophages, and osteoclasts.[1][3]
Caption: The c-Fms signaling pathway initiated by ligand binding.
Mechanism of Action of this compound
This compound is a potent inhibitor of the c-Fms kinase.[2] While the exact binding mode of this compound is not explicitly detailed in the provided search results, many small molecule kinase inhibitors targeting c-Fms, such as GW2580 and Pexidartinib, act as ATP-competitive inhibitors.[1][3] This common mechanism suggests that this compound likely binds to the ATP-binding pocket of the c-Fms kinase domain. This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By blocking the kinase activity of c-Fms, this compound effectively inhibits the cellular processes driven by c-Fms signaling, such as the proliferation and survival of macrophages.
Caption: Competitive inhibition of the c-Fms kinase domain by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant c-Fms inhibitors.
| Compound | Target | IC50 (µM) | Notes |
| This compound | c-Fms | 0.0008 | Potent FMS kinase inhibitor.[2] |
| GW2580 | c-Fms | 0.06 | Orally bioavailable and selective inhibitor.[3] |
| Pexidartinib | c-Fms | 0.02 | ATP-competitive inhibitor.[1] |
| Sotuletinib | c-Fms | 0.001 | Potent and selective inhibitor.[1] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of c-Fms by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human c-Fms kinase domain
-
Substrate peptide (e.g., Poly(E,Y) 4:1)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).
-
Add 2 µl of c-Fms enzyme solution.
-
Add 2 µl of substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of c-Fms-dependent cells, such as the M-NFS-60 myeloid cell line.[6]
Materials:
-
M-NFS-60 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant murine CSF-1
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 50 µl of culture medium.[6]
-
Compound Addition: Add 50 µl of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add CSF-1 to the appropriate wells to stimulate proliferation.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.[6]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for another 4 hours.[6]
-
Solubilization: Remove the culture medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.
Caption: Workflow for biochemical and cellular characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pulsus.com [pulsus.com]
Unveiling the Potency and Action of c-Fms-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the biological activity and molecular targets of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and inflammatory diseases.
Core Biological Activity and Primary Target
This compound is a selective inhibitor of the c-Fms kinase, a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[1][2] The primary molecular target of this compound is the ATP-binding site of the c-Fms kinase domain. By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.
Quantitative Analysis of Biological Activity
The inhibitory potency of this compound has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | c-Fms (CSF-1R) | 0.8 | Biochemical Kinase Assay |
Note: While the biochemical potency of this compound against its primary target is well-defined, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at this time. Such a profile is crucial for understanding the off-target effects and overall specificity of the inhibitor. Similarly, specific IC50 values for this compound in cellular assays, such as the inhibition of CSF-1-dependent cell proliferation, have not been detailed in the available literature.
The c-Fms Signaling Pathway and Mechanism of Inhibition
The binding of the ligands Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways critical for cell function. Key signaling cascades activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation and differentiation. This compound, by inhibiting the kinase activity of c-Fms, effectively blocks the initiation of these signaling events.
References
The Central Role of c-Fms in Macrophage Biology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a pivotal cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2][3][4] Encoded by the c-Fms proto-oncogene, this receptor and its primary ligands, colony-stimulating factor 1 (CSF-1 or M-CSF) and interleukin-34 (IL-34), form a critical signaling axis that dictates macrophage homeostasis and their response in various physiological and pathological conditions.[1][2][5] Dysregulation of the c-Fms signaling pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and various cancers, making it a prime target for therapeutic intervention.[6][7][8][9] This in-depth technical guide provides a comprehensive overview of the core aspects of c-Fms biology in macrophages, including its signaling pathways, its role in macrophage differentiation and polarization, and detailed experimental protocols for its study.
c-Fms Signaling Pathways
Upon binding of its ligands, CSF-1 or IL-34, c-Fms undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain.[1][2] This initial activation creates docking sites for various downstream signaling molecules, initiating a cascade of intracellular events that regulate key cellular processes.[1][10] The principal signaling pathways activated by c-Fms include:
-
PI3K-AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.[5][10]
-
ERK1/2 (MAPK) Pathway: Activation of the Ras-Raf-MEK-ERK cascade is primarily involved in regulating cell proliferation and differentiation.[5][10]
-
JAK/STAT Pathway: This pathway contributes to the regulation of inflammatory responses and gene expression.[10]
-
NF-κB Pathway: c-Fms signaling can also lead to the activation of NF-κB, a key transcription factor involved in inflammation and immunity.[10]
These signaling cascades ultimately orchestrate the diverse biological functions of macrophages, from their development from hematopoietic progenitors to their activation and effector functions in tissues.
Caption: A simplified diagram of the major c-Fms signaling pathways in macrophages.
Role in Macrophage Differentiation and Polarization
c-Fms signaling is indispensable for the differentiation of myeloid progenitor cells into monocytes and macrophages.[3][6][11] The presence of M-CSF is a standard requirement for the in vitro generation of bone marrow-derived macrophages (BMDMs), a widely used primary cell model.[12]
Beyond differentiation, c-Fms signaling also plays a crucial role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (M1 or M2) in response to environmental cues.[6]
-
M1 (Classically Activated) Macrophages: These macrophages are typically induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[13][14] They are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and are involved in host defense against pathogens.[13][14]
-
M2 (Alternatively Activated) Macrophages: M2 macrophages are generally induced by cytokines such as IL-4 and IL-13.[15] They have anti-inflammatory functions, promote tissue repair and wound healing, and can contribute to tumor progression.[15][16]
c-Fms signaling, particularly through M-CSF, is known to promote a polarization towards the M2 phenotype, which is involved in tissue repair and homeostasis under physiological conditions.[6]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the study of c-Fms in macrophage biology.
Table 1: IC50 Values of Selected c-Fms Inhibitors
| Inhibitor | Target(s) | IC50 (c-Fms/CSF-1R) | Reference |
| Pexidartinib (PLX-3397) | CSF-1R, Kit, Flt3 | Data not specified in abstracts | [17] |
| Linifanib (ABT-869) | CSF-1R | Data not specified in abstracts | [17] |
| BLZ-945 | CSF-1R | Data not specified in abstracts | [17] |
| AZD7507 | CSF-1R | 32 nM | [17] |
| JNJ-28312141 | CSF-1R | 0.69 nM | [17] |
| c-FMS-IN-8 | c-Fms | 0.8 nM | [17] |
| Pimicotinib (ABSK021) | CSF-1R | 19.48 nM | [17] |
| Vimseltinib (DCC-3014) | CSF-1R (phosphorylated JMD) | 2.8 nM | [17] |
| Imatinib | c-Fms, c-Kit, PDGFR, Abl | ~1.47 µM (for c-fms phosphorylation) | [18] |
| GW2580 | c-Fms | Data not specified in abstracts | [7][19] |
Table 2: Common Cytokine Concentrations for Macrophage Polarization
| Cytokine/Stimulus | Polarization | Typical Concentration | Reference |
| M-CSF | M0/M2 | 50-100 ng/mL | [20][21] |
| GM-CSF | M1 | 50 ng/mL | [21] |
| LPS | M1 | 1 ng/mL - 1 µg/mL | [7][13][22] |
| IFN-γ | M1 | 20 ng/mL | [21] |
| IL-4 | M2 | 20 ng/mL | [21] |
| IL-10 | M2 | 20 ng/mL | [21] |
| IL-13 | M2 | 20 ng/mL | [21] |
| TGF-β | M2 | 20 ng/mL | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation and Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow.[12][23][24][25]
Materials:
-
Mouse femur and tibia bones
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
M-CSF (recombinant or from L929 cell conditioned medium)
-
70 µm cell strainer
-
Syringes and needles (23G or 21G)
-
Petri dishes or tissue culture flasks
Procedure:
-
Euthanize a mouse according to institutional guidelines and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia bones, removing excess muscle and tissue.
-
Cut the ends of the bones and flush the bone marrow with culture medium using a syringe and needle into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete culture medium (DMEM/RPMI with 10% FBS, 1% Penicillin/Streptomycin) supplemented with M-CSF (typically 15-20% L929 conditioned medium or a specified concentration of recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes or flasks.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh medium on day 4 or 5.
-
On day 7, the adherent cells are differentiated macrophages and can be harvested for experiments.
Caption: A flowchart illustrating the key steps in the differentiation of bone marrow-derived macrophages.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol outlines the steps to polarize BMDMs into M1 or M2 phenotypes.[13][15][24][26]
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Complete culture medium
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed the differentiated BMDMs into tissue culture plates at the desired density and allow them to adhere overnight.
-
Remove the old medium and replace it with fresh complete medium.
-
For M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the medium.
-
For M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the medium.
-
As a control, maintain a set of cells in complete medium without any polarizing stimuli (M0 macrophages).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells and supernatant can be harvested for downstream analysis (e.g., gene expression by qPCR, cytokine secretion by ELISA, or cell surface marker expression by flow cytometry).
Table 3: Common Markers for Macrophage Polarization
| Phenotype | Upregulated Markers | Reference |
| M1 | iNOS, HLA-DR, CD80, CD86, pSTAT1 | [14][16][27] |
| M2 | CD163, CD206, CD204, Arg1 | [16][27] |
Protocol 3: Western Blot Analysis of c-Fms Phosphorylation
This protocol describes the detection of c-Fms phosphorylation by Western blot, a key indicator of its activation.[28][29][30][31]
Materials:
-
Macrophage cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-c-Fms and anti-total-c-Fms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse macrophages in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Fms overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total c-Fms to normalize for protein loading.
Conclusion
The c-Fms receptor is a master regulator of macrophage biology, controlling their entire lifespan from differentiation to effector function. Its intricate signaling network and profound influence on macrophage polarization make it a central player in health and a compelling target in a wide array of diseases. A thorough understanding of c-Fms signaling and the application of robust experimental methodologies are essential for researchers and drug developers aiming to modulate macrophage function for therapeutic benefit. The protocols and data presented in this guide provide a solid foundation for the investigation of this critical signaling axis.
References
- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. criver.com [criver.com]
- 16. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 17. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 18. ashpublications.org [ashpublications.org]
- 19. med.stanford.edu [med.stanford.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models [frontiersin.org]
- 23. Bone Marrow-Derived Macrophages isolation and differentiation | RE-Place [re-place.be]
- 24. Video: Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages [jove.com]
- 25. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. origene.com [origene.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
The CSF-1R Signaling Pathway: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway, a critical regulator of myeloid cell biology. The content herein details the molecular mechanisms of CSF-1R activation, downstream signaling cascades, and its multifaceted roles in health and disease. This document is intended to serve as a valuable resource for professionals engaged in fundamental research and the development of therapeutics targeting this pathway.
Introduction to the CSF-1R Signaling Axis
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS or CD115, is a cell surface receptor tyrosine kinase (RTK) that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and their progenitors.[1][2] The physiological ligands for CSF-1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3] While structurally distinct, both ligands bind to and activate CSF-1R, initiating a cascade of intracellular signaling events.[4][5] The CSF-1/CSF-1R signaling axis is fundamental for the development and maintenance of most tissue-resident macrophage populations.[6] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[7]
Ligand-Receptor Interaction and Receptor Activation
The binding of the homodimeric ligands CSF-1 or IL-34 to the extracellular domain of CSF-1R induces receptor dimerization.[4] This dimerization is a prerequisite for the activation of the intracellular tyrosine kinase domain, leading to trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail.[3] This autophosphorylation creates docking sites for various downstream signaling and adaptor proteins, thereby initiating multiple signaling cascades.[8]
Quantitative Ligand Binding Affinity
The binding affinities of CSF-1 and IL-34 to CSF-1R have been characterized, revealing differences that may contribute to their distinct biological activities. IL-34 generally exhibits a higher binding affinity for CSF-1R compared to CSF-1.[5]
| Ligand | Receptor | Binding Characteristic | Dissociation Constant (KD) | Association Rate (kon) | Dissociation Rate (koff) | Reference |
| CSF-1 | CSF-1R | Hydrophilic | ~1 pM | 6.29 x 107 M-1s-1 | - | [4][9] |
| IL-34 | CSF-1R | Hydrophobic | - | - | - | [4][9] |
| IL-34 | CSF-1R D1-D5 | - | ~400-fold higher affinity than to D1-D3 | - | - | [10] |
Note: Specific koff and some KD values for IL-34 are not consistently reported across the literature but it is established that the IL-34/CSF-1R complex has a slower dissociation rate compared to the CSF-1/CSF-1R complex.[4][9]
Downstream Signaling Pathways
Upon activation, CSF-1R orchestrates a complex network of intracellular signaling pathways that ultimately dictate the cellular response. The principal signaling cascades initiated by CSF-1R include the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage colony-stimulating factor (CSF1) controls monocyte production and maturation and the steady-state size of the liver in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]
- 6. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Colony-Stimulating Factor 1 (CSF-1) in Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colony-Stimulating Factor 1 (CSF-1), also known as Macrophage Colony-Stimulating Factor (M-CSF), is a hematopoietic growth factor that is a primary regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes and macrophages.[1][2] It exerts its biological effects by binding to its high-affinity receptor, the CSF-1 Receptor (CSF-1R), a transmembrane tyrosine kinase encoded by the c-fms proto-oncogene.[1][3] The CSF-1/CSF-1R signaling axis is fundamental to macrophage biology and plays a pivotal role in orchestrating inflammatory responses. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, making it an attractive target for therapeutic intervention.[2][4][5] This guide provides an in-depth overview of the function of CSF-1 in inflammation, detailing its signaling mechanisms, its role in specific pathologies, and the experimental methodologies used for its study.
The CSF-1/CSF-1R Signaling Axis
The biological activities of CSF-1 are mediated exclusively through the CSF-1R. This receptor can be activated by two distinct ligands: CSF-1 and Interleukin-34 (IL-34).[6][7] Although they share no sequence homology, CSF-1 and IL-34 bind to and activate CSF-1R, triggering downstream signaling cascades that regulate myeloid cell functions.[7]
1.1. Ligand Binding and Receptor Activation
Upon binding of homodimeric CSF-1 or IL-34 to the extracellular immunoglobulin-like domains of CSF-1R, the receptor dimerizes.[6][7] This dimerization event brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of several tyrosine residues.[3] This initial wave of phosphorylation creates docking sites for various effector proteins containing SH2 domains, initiating a complex network of intracellular signaling pathways.[6][8]
1.2. Downstream Signaling Pathways
The activation of CSF-1R triggers multiple downstream signaling cascades that are crucial for mediating the pleiotropic effects of CSF-1 on macrophages. Key pathways include:
-
PI3K/AKT Pathway: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine residues on the activated CSF-1R. This leads to the activation of AKT, a serine/threonine kinase that is a central regulator of cell survival, proliferation, and growth.[4][6]
-
MAPK/ERK Pathway: The growth factor receptor-bound protein 2 (Grb2) adaptor protein is recruited to the activated receptor, leading to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is critically involved in regulating macrophage proliferation and differentiation.[9][10]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by CSF-1R, contributing to the modulation of gene expression related to inflammation and immune responses.[4]
These pathways collectively orchestrate the cellular responses to CSF-1, including survival, proliferation, differentiation, and migration.[3][8]
CSF-1's Role in Inflammatory Pathologies
Elevated levels of CSF-1 and increased infiltration of macrophages are hallmarks of numerous chronic inflammatory diseases. CSF-1 contributes to pathology by promoting the recruitment and activation of macrophages, which in turn produce pro-inflammatory cytokines, chemokines, and tissue-degrading enzymes.
2.1. Rheumatoid Arthritis (RA)
In RA, CSF-1 is produced by synovial endothelial cells and fibroblasts and is found at high levels in synovial fluid.[11][12] It drives the differentiation and activation of macrophages and osteoclasts, contributing to both synovial inflammation (synovitis) and joint destruction.[11][13] Animal models have demonstrated that administration of CSF-1 exacerbates arthritis, while its blockade—either through neutralizing antibodies or CSF-1R kinase inhibitors—reduces disease severity, inflammation, and bone erosion.[11][14][15]
2.2. Inflammatory Bowel Disease (IBD)
The frequency of CSF-1-expressing cells is significantly increased in the inflamed intestinal mucosa of patients with IBD.[16][17] Macrophages are key players in the pathogenesis of IBD, and CSF-1 is crucial for their recruitment, survival, and activation within the gut.[16] Studies using the dextran sulfate sodium (DSS)-induced colitis model in mice have shown that neutralizing CSF-1 antibodies significantly ameliorates clinical symptoms, reduces histological damage, and decreases the infiltration of macrophages and T cells.[16][18]
2.3. Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arterial wall. CSF-1 is highly expressed in atherosclerotic lesions by endothelial cells and smooth muscle cells.[19][20] It acts as a potent chemoattractant for monocytes, promoting their migration into the vessel wall where they differentiate into macrophages and subsequently become lipid-laden foam cells.[19] Genetic deletion of CSF-1 or pharmacological inhibition of CSF-1R in mouse models of atherosclerosis leads to a dramatic reduction in lesion size, decreased macrophage content, and increased macrophage apoptosis within the plaque.[19][20][21]
2.4. Neuroinflammation
In the central nervous system (CNS), CSF-1R is expressed on microglia, the resident macrophages of the brain. In neuroinflammatory conditions like multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), CSF-1 expression is upregulated in the CNS.[22][23] This signaling pathway is critical for the survival and activation of pathogenic monocyte-derived cells and inflammatory microglia that mediate tissue damage.[22] Targeting CSF-1 with neutralizing antibodies has been shown to halt ongoing EAE by selectively depleting these harmful myeloid cells in inflamed areas of the CNS, reducing demyelination and disease severity.[22][24]
Data on CSF-1/CSF-1R Blockade in Preclinical Models
The therapeutic potential of targeting the CSF-1/CSF-1R axis has been extensively validated in various preclinical models of inflammatory disease.
| Disease Model | Species | Therapeutic Agent | Key Quantitative Outcomes | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse | Anti-CSF-1R mAb (AFS98) | Significant reduction in clinical score, paw swelling, cartilage damage, and bone erosion. | [11][15] |
| Serum-Transfer Arthritis | Mouse | Anti-CSF-1R mAb (AFS98) | Abrogation of bone erosion and depletion of osteoclasts. | [15] |
| DSS-Induced Colitis | Mouse | Anti-CSF-1 neutralizing mAb | Significant reduction in weight loss and clinical disease score; improved histologic scores. | [16][18] |
| Atherosclerosis (LDLR-/-) | Mouse | CSF-1R kinase inhibitor (GW2580) | Inhibition of plaque progression and decreased lesional macrophage content. | [19] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Anti-CSF-1 neutralizing mAb | Significant suppression of clinical disease severity; reduced demyelination and CNS immune cell infiltration. | [22] |
Key Experimental Methodologies
Studying the role of CSF-1 in inflammation involves a variety of in vivo and in vitro techniques. Below are protocols for commonly cited experiments.
4.1. In Vivo Model: DSS-Induced Colitis
This model is used to study the pathogenesis of IBD and evaluate the efficacy of therapeutic interventions.
Protocol:
-
Induction: Administer 2-5% Dextran Sulfate Sodium (DSS) in the drinking water of mice (e.g., Balb/c or C57BL/6) for 5-7 consecutive days.[16][18]
-
Treatment: Administer a neutralizing anti-CSF-1 antibody or a CSF-1R inhibitor (e.g., via intraperitoneal injection) starting one day prior to DSS administration and continuing throughout the experiment. A control group receives an isotype-matched control antibody.[16][18]
-
Monitoring: Record daily body weight, stool consistency, and the presence of fecal blood to calculate a clinical Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, collect the colon for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.[18]
-
Cellular/Molecular Analysis: Prepare single-cell suspensions from the colonic lamina propria for flow cytometry to quantify macrophage (e.g., F4/80+, CD11b+) and T cell populations. Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA or qPCR.[16]
4.2. In Vitro Assay: Macrophage Cytokine Production
This assay assesses the ability of CSF-1 to prime or directly stimulate macrophages to produce inflammatory mediators.
Protocol:
-
Macrophage Isolation: Isolate bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in the presence of CSF-1 (e.g., 10-20 ng/mL) for 5-7 days to differentiate them into Bone Marrow-Derived Macrophages (BMMs).[10]
-
Cell Plating: Plate the mature BMMs in tissue culture plates and allow them to adhere.
-
Stimulation: Treat the macrophages with a CSF-1R inhibitor for a designated pre-incubation period (e.g., 1 hour). Subsequently, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS).[10]
-
Sample Collection: After an incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
-
Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4.3. Tissue Analysis: Immunohistochemistry (IHC)
IHC is used to visualize and quantify the infiltration of CSF-1R-expressing cells (macrophages) in inflamed tissues.
Protocol:
-
Tissue Preparation: Harvest tissues of interest (e.g., synovial joint, colon, aortic arch) and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and cut them into thin sections (e.g., 5 µm).
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer to unmask the target epitopes.
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with a primary antibody specific for a macrophage marker (e.g., anti-F4/80, anti-CD68, or anti-CSF-1R).[15][16]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis: Mount the slides and visualize them under a microscope. Quantify the number of positive-staining cells per high-power field or use digital image analysis software to determine the percentage of the stained area.
Conclusion
CSF-1 is a master regulator of macrophage biology, and its signaling through CSF-1R is a critical driver of inflammation across a spectrum of diseases. By promoting the survival, proliferation, recruitment, and activation of macrophages, CSF-1 plays a central role in the initiation and perpetuation of inflammatory pathology in joints, the intestine, blood vessels, and the central nervous system. The substantial body of preclinical evidence demonstrating the efficacy of blocking this pathway has validated the CSF-1/CSF-1R axis as a high-potential therapeutic target. The continued development of specific and potent inhibitors offers a promising strategy for the treatment of a wide range of debilitating inflammatory disorders.
References
- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exacerbation of acute inflammatory arthritis by the colony-stimulating factors CSF-1 and granulocyte macrophage (GM)-CSF: evidence of macrophage infiltration and local proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 14. CSF-1 in Inflammatory and Arthritic Pain Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bone- and cartilage-protective effects of a monoclonal antibody against colony-stimulating factor 1 receptor in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. CSF-1 regulates the function of monocytes in Crohn’s disease patients in remission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blockade of colony stimulating factor-1 (CSF-I) leads to inhibition of DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arterial colony stimulating factor-1 influences atherosclerotic lesions by regulating monocyte migration and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Local macrophage colony-stimulating factor expression regulates macrophage proliferation and apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 24. biorxiv.org [biorxiv.org]
c-Fms-IN-1 selectivity profile against other kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. Due to the limited publicly available comprehensive kinome scan data for this compound, this document leverages available data for this compound and supplements it with the selectivity profile of JNJ-28312141, a structurally distinct but functionally similar potent c-Fms inhibitor, to provide a representative understanding of the selectivity for this class of molecules.
Introduction to this compound and its Therapeutic Rationale
This compound is a small molecule inhibitor of the c-Fms kinase, a member of the type III receptor tyrosine kinase family which also includes KIT, FLT3, and PDGF-R.[1] The c-Fms receptor and its ligand, CSF-1, are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer where tumor-associated macrophages (TAMs) play a key role in promoting tumor growth and metastasis.[3][4] By inhibiting c-Fms kinase activity, this compound and similar molecules offer a promising therapeutic strategy to modulate the immune microenvironment and inhibit disease progression.
This compound is a potent inhibitor of FMS kinase with a reported IC50 of 0.8 nM.[3][5] Understanding the selectivity of such an inhibitor is paramount in drug development to anticipate potential off-target effects and to ensure the desired therapeutic window.
Kinase Selectivity Profile
Quantitative Selectivity Data (Representative Example: JNJ-28312141)
| Kinase Target | IC50 (µM) | Comments |
| c-Fms (CSF-1R) | 0.00069 | Primary Target |
| KIT | 0.005 | Potent off-target activity |
| AXL | 0.012 | Significant off-target activity |
| TRKA | 0.015 | Significant off-target activity |
| FLT3 | 0.030 | Off-target activity |
| LCK | 0.088 | Off-target activity |
| 98 other kinases | >1 | Not significantly inhibited at 1 µM |
Data sourced from a study on JNJ-28312141, a potent CSF-1R inhibitor.[6] This data is presented as a representative example for a selective c-Fms inhibitor and is not specific to this compound.
The table above demonstrates that while JNJ-28312141 is highly potent against c-Fms, it also exhibits activity against other kinases, particularly members of the same receptor tyrosine kinase family (KIT, FLT3) and other related kinases. This highlights the importance of comprehensive profiling to understand the full spectrum of a kinase inhibitor's activity.
Signaling Pathway and Experimental Workflow
c-Fms Signaling Pathway
The binding of CSF-1 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
References
- 1. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of c-Fms-IN-1, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document outlines the mechanism of action, provides detailed protocols for key in vitro experiments, and summarizes relevant quantitative data to facilitate its application in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1][2] The primary ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.[3][4]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the c-Fms kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of c-Fms signaling leads to the inhibition of cellular functions dependent on this pathway, such as proliferation and differentiation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant c-Fms inhibitors. This data is provided for comparative purposes to aid in experimental design.
| Compound | Target(s) | IC₅₀ (nM) | Cell-Based Assay Potency | Reference(s) |
| This compound | c-Fms | 0.8 | Not explicitly reported, expected to be in the low nanomolar range. | N/A |
| Pexidartinib (PLX3397) | c-Fms, KIT, FLT3-ITD | c-Fms: 10 | Attenuated M-CSF mediated osteoclast migration and adhesion. | [5] |
| Ki20227 | c-Fms | 2 | Inhibits osteoclast formation. | [4] |
| JNJ-40346527 | c-Fms | 2 | [4] | |
| DCC-3014 (Vimseltinib) | c-Fms | 2.8 | [6] | |
| GW2580 | c-Fms | 30 | Inhibited CSF-1-stimulated macrophage proliferation. | [3] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR, c-Fms | c-Fms: 1860 | Inhibited M-CSF-dependent cell line proliferation. | [4] |
| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, c-Fms | Not specified for c-Fms | Inhibited CSF-1R phosphorylation and AML cell line proliferation. |
Experimental Protocols
Note: As specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for other potent and selective c-Fms inhibitors. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cell type and assay, starting with concentrations around its IC₅₀ value (0.8 nM).
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Cell Viability/Proliferation Assay (MTT or WST-1)
This protocol determines the effect of this compound on the viability and proliferation of CSF-1-dependent cells (e.g., bone marrow-derived macrophages, M-NFS-60 cells, or other c-Fms expressing cell lines).
Materials:
-
c-Fms expressing cells
-
Complete cell culture medium
-
Recombinant CSF-1
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Serum Starvation (Optional): For some cell types, to synchronize the cell cycle and reduce basal signaling, replace the medium with a low-serum or serum-free medium for 4-16 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM). Add the desired concentrations of this compound to the wells. Include appropriate controls:
-
Vehicle control (medium with DMSO, equivalent to the highest concentration used for the inhibitor).
-
Positive control (cells treated with CSF-1 alone).
-
Negative control (cells without CSF-1 or inhibitor).
-
-
Stimulation: Add recombinant CSF-1 to all wells except the negative control at a concentration known to induce proliferation in your cell line (e.g., 25-100 ng/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value of this compound for cell proliferation.
Western Blot for c-Fms Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of the c-Fms receptor.
Materials:
-
c-Fms expressing cells (e.g., NIH3T3 cells transfected with human CSF-1R, Mono-Mac 1 cells)
-
Complete cell culture medium
-
Recombinant CSF-1
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total c-Fms antibody.
Macrophage Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of monocytes into macrophages, which is a CSF-1-dependent process.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived monocytes
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
Recombinant human M-CSF (macrophage colony-stimulating factor)
-
This compound
-
Cell culture plates
-
Flow cytometer
-
Antibodies for macrophage surface markers (e.g., CD14, CD68, CD163)
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic bead-based negative selection.
-
Differentiation Induction: Seed the monocytes in cell culture plates in macrophage differentiation medium supplemented with M-CSF (e.g., 50 ng/mL).
-
Inhibitor Treatment: Add this compound at various concentrations to the culture medium at the beginning of the differentiation process. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF and the inhibitor every 2-3 days.
-
Assessment of Differentiation:
-
Morphology: Observe the cells under a microscope for morphological changes characteristic of macrophages (increased size, adherence, and spreading).
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against macrophage surface markers. Analyze the expression of these markers by flow cytometry to quantify the percentage of differentiated macrophages.
-
Functional Assays: Assess macrophage function, such as phagocytosis, by incubating the cells with fluorescently labeled beads or bacteria and analyzing uptake by flow cytometry or fluorescence microscopy.
-
Visualizations
c-Fms (CSF-1R) Signaling Pathway
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability/proliferation with this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of c-Fms phosphorylation.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the CSF-1 receptor gene (C-fms) in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of C-FMS in the myeloid cell line FDC-P1 induces transformation that dissociates M-CSF-induced proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of c-Fms-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the development, survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] The binding of its ligands, CSF-1 and IL-34, activates downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[3] Dysregulation of the CSF-1/c-Fms signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and bone diseases, making it an attractive therapeutic target.[4][5]
c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, offering detailed protocols for its formulation and administration, as well as summarizing key experimental considerations based on studies with other c-Fms/CSF-1R inhibitors.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of the c-Fms receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are essential for the function of macrophages and other myeloid cells.
Data Presentation
Table 1: In Vivo Efficacy of c-Fms/CSF-1R Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| GW2580 | M-NFS-60 tumor model | 20 and 80 mg/kg, b.i.d. | Oral | Dose-related decrease in tumor cells | [4][6] |
| BLZ-945 | Glioblastoma | Not specified | Oral | Enhanced efficacy of radiotherapy, improved survival | [7] |
| Anti-CSF-1R Antibody | Advanced solid tumors | 1100 mg or 1400 mg | Intravenous | Acceptable safety profile, pharmacodynamic effects | [8] |
Table 2: Pharmacokinetic Parameters of c-Fms/CSF-1R Inhibitors in Mice
| Compound | Dose | Route of Administration | Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, Bioavailability) | Reference |
| MnTE-2-PyP5+ | 10 mg/kg | Oral, IP | Oral administration showed lower plasma concentrations compared to IP. | [9] |
| MnTnHex-2-PyP5+ | 2 mg/kg | Oral, IP | Oral administration showed lower plasma concentrations compared to IP. | [9] |
| ATB | 100, 500, 4000 mg/kg | Oral | Low oral bioavailability for key active components. | [10] |
Note: The data presented in these tables are for illustrative purposes and are derived from studies on different c-Fms/CSF-1R inhibitors. Researchers should perform their own dose-ranging and pharmacokinetic studies to determine the optimal parameters for this compound in their specific mouse models.
Experimental Protocols
In Vivo Formulation of this compound
A recommended protocol for preparing this compound for in vivo administration is as follows:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Prepare the vehicle: The recommended vehicle for oral administration consists of a mixture of PEG300, Tween-80, and saline.
-
Formulate the dosing solution: Sequentially add the DMSO stock solution, PEG300, and Tween-80, ensuring thorough mixing at each step. Finally, add saline to reach the desired final concentration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of at least 0.5 mg/mL.
Administration in Mouse Models
-
Route of Administration: Based on studies with similar inhibitors, oral gavage is a common and effective route of administration. Intraperitoneal (i.p.) injection can also be considered.
-
Dosage and Schedule: The optimal dosage and treatment schedule for this compound will depend on the specific mouse model and experimental goals. As a starting point, researchers can consider a dose range informed by other c-Fms inhibitors, such as 20-80 mg/kg administered once or twice daily. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose.
-
Control Groups: Appropriate control groups are essential for interpreting the results. This should include a vehicle control group that receives the same formulation without the active compound.
Monitoring and Endpoints
-
Pharmacodynamic Readouts: To confirm target engagement, researchers can measure the levels of circulating monocytes or tissue-resident macrophages in treated animals.
-
Efficacy Endpoints: These will vary depending on the disease model. For example, in cancer models, tumor growth and metastasis can be monitored. In inflammatory disease models, clinical scores and inflammatory markers can be assessed.
-
Toxicity and Safety: It is important to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. Regular blood work and histological analysis of major organs at the end of the study are recommended.
Visualizations
CSF-1R Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the binding of CSF-1 or IL-34 to the c-Fms receptor. Inhibition of c-Fms by this compound blocks these downstream events.
Caption: Overview of the c-Fms (CSF-1R) signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse tumor model.
Caption: A generalized experimental workflow for in vivo efficacy studies.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Safety and efficacy of AMG 820, an anti-colony-stimulating factor 1 receptor antibody, in combination with pembrolizumab in adults with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a c-Fms Inhibitor
Disclaimer: Direct in vivo dosage and administration data for a compound specifically designated "c-Fms-IN-1" is not publicly available. The following application notes and protocols are based on data from the well-characterized, orally bioavailable, and selective c-Fms kinase inhibitor, GW2580 . This information is provided as a representative example for a small molecule inhibitor of c-Fms and should be adapted with caution for other specific inhibitors. Researchers are strongly encouraged to perform dose-escalation and toxicity studies for any new compound.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various pathologies such as cancer, inflammatory diseases, and bone disorders.[2] Small molecule inhibitors targeting the kinase activity of c-Fms are valuable tools for investigating its biological functions and for potential therapeutic development.
These application notes provide a summary of in vivo experimental data and detailed protocols for the administration of a representative c-Fms inhibitor, GW2580, in mouse models.
c-Fms Signaling Pathway
Upon binding of its ligands, Colony Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the c-Fms receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize the in vivo dosage and pharmacokinetic data for the c-Fms inhibitor GW2580 in mice.[2]
Table 1: In Vivo Dosage of GW2580 in Mice
| Parameter | Value | Reference |
| Animal Model | C3H/HEN or CD-1 nude mice | [2] |
| Dosage Range | 20 - 80 mg/kg | [2] |
| Administration Route | Oral (gavage) | [2] |
| Frequency | Twice a day (b.i.d.) | [2] |
| Vehicle | 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 | [2] |
Table 2: Pharmacokinetic Parameters of GW2580 in Mice after Oral Administration
| Dose | Cmax (Maximal Plasma Concentration) | Reference |
| 20 mg/kg | 1.4 µM | [2] |
| 80 mg/kg | 5.6 µM | [2] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
GW2580 (or other c-Fms inhibitor)
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween 80
-
Sterile water
-
Teflon-glass homogenizer
-
Sterile tubes
Procedure:
-
Calculate the required amount of GW2580 based on the desired dose and the number of animals.
-
Prepare the vehicle solution consisting of 0.5% HPMC and 0.1% Tween 80 in sterile water.
-
Suspend the calculated amount of GW2580 in the vehicle.
-
Homogenize the suspension using multiple strokes with a Teflon-glass homogenizer until a uniform suspension is achieved.
-
Prepare fresh on each day of dosing.
In Vivo Administration Protocol
Materials:
-
Prepared dosing solution
-
Appropriately sized oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of dosing solution to administer. The typical dosing volume for oral gavage in mice is 0.2 ml.[2]
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animals for any signs of distress or adverse reactions following administration.
-
For studies requiring chronic administration, repeat the dosing as per the experimental design (e.g., twice daily).[2]
Key Experimental Applications
The inhibition of c-Fms signaling in vivo has been utilized in various disease models. Based on studies with GW2580, potential applications include:
-
Oncology: Investigating the role of tumor-associated macrophages (TAMs) in tumor growth and metastasis. GW2580 has been shown to inhibit the growth of CSF-1-dependent tumor cells in vivo.[2]
-
Inflammatory Diseases: Studying the contribution of macrophages to inflammatory processes. GW2580 can diminish the accumulation of macrophages at inflammatory sites.[2]
-
Bone Biology: Examining the role of osteoclasts in bone resorption and related diseases like osteoporosis. GW2580 has been demonstrated to inhibit bone degradation in vitro.[2]
Conclusion
The provided application notes and protocols, based on the c-Fms inhibitor GW2580, offer a starting point for researchers investigating the in vivo functions of the c-Fms signaling pathway. It is imperative to perform compound-specific optimization of dosage, administration route, and vehicle, along with thorough toxicological evaluation, to ensure the validity and reproducibility of experimental findings.
References
Application Notes: Preparation and Use of c-Fms-IN-1 Stock Solution
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and their precursors.[1][2][3] The receptor is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][3][4] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2][3][4] c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.[5][6] These application notes provide detailed protocols for the preparation and handling of this compound stock solutions for research applications.
Mechanism of Action
This compound specifically targets the tyrosine kinase activity of the c-Fms receptor.[6] Upon ligand binding, c-Fms dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt, JNK, and ERK1/2 pathways.[2][3] These pathways are essential for regulating gene expression related to cell survival and proliferation.[7] By inhibiting the kinase activity of c-Fms, this compound blocks these downstream signaling events, thereby inhibiting the functions of myeloid cells.[6]
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Parameter | Value | Source |
| Target | c-Fms / CSF1R | [5][6] |
| IC₅₀ | 0.0008 µM (8 nM) | [5] |
| Molecular Formula | C₁₉H₂₁N₃O₃ | [8] |
| Molecular Weight | 339.39 g/mol | [8] |
| Solubility (DMSO) | ≥ 90 mg/mL (265.18 mM) | [8] |
| Storage (Powder) | -20°C for 3 years | [8][9] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5][10] |
Visualizations
c-Fms Signaling Pathway Inhibition
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Fms-IN-2 | c-Fms | TargetMol [targetmol.com]
- 9. mybiosource.com [mybiosource.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for c-Fms-IN-1 in Western Blot Analysis of p-c-Fms
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1] The binding of its ligand, macrophage colony-stimulating factor (M-CSF), induces receptor dimerization, autophosphorylation of specific tyrosine residues within the cytoplasmic domain, and activation of downstream signaling pathways. This signaling cascade is implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.
c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity. A pivotal study identified this compound as a highly effective inhibitor with an IC50 of 0.0008 µM in enzymatic assays.[2] This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate the inhibition of M-CSF-induced c-Fms phosphorylation (p-c-Fms).
Mechanism of Action and Signaling Pathway
Upon M-CSF binding, c-Fms dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins containing SH2 domains, initiating downstream cascades that regulate cellular responses. Key signaling pathways activated by c-Fms include the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is involved in proliferation and differentiation.
c-Fms Signaling Pathway
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation.
Table 1: Dose-Dependent Inhibition of p-c-Fms by this compound
| This compound Concentration (µM) | p-c-Fms / Total c-Fms Ratio (Normalized) | % Inhibition |
| 0 (M-CSF only) | 1.00 | 0 |
| 0.001 | 0.45 | 55 |
| 0.01 | 0.15 | 85 |
| 0.1 | 0.05 | 95 |
| 1 | 0.02 | 98 |
Table 2: Time-Dependent Inhibition of p-c-Fms by this compound
| Treatment Time with this compound (hours) | p-c-Fms / Total c-Fms Ratio (Normalized) | % Inhibition |
| 0.5 | 0.25 | 75 |
| 1 | 0.10 | 90 |
| 2 | 0.04 | 96 |
| 4 | 0.03 | 97 |
Note: The data presented in these tables are for illustrative purposes and should be generated experimentally.
Experimental Protocols
Experimental Workflow for Western Blot Analysis of p-c-Fms
Caption: Workflow for Western blot analysis of p-c-Fms inhibition.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use a cell line that endogenously expresses c-Fms (e.g., bone marrow-derived macrophages) or a cell line engineered to overexpress c-Fms (e.g., NIH-3T3-c-Fms).
-
Plating: Plate cells at a suitable density in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, aspirate the complete medium, wash the cells with phosphate-buffered saline (PBS), and incubate them in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1 µM). Pre-incubate the cells with the this compound containing medium for 1-2 hours. Include a vehicle control (DMSO) group.
-
M-CSF Stimulation: Following pre-treatment, stimulate the cells by adding M-CSF to a final concentration of 50-100 ng/mL for 5-15 minutes at 37°C. Include an unstimulated control group.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis: After stimulation, immediately place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Fms (e.g., anti-p-c-Fms Tyr723) and total c-Fms, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Fms signal to the total c-Fms signal for each sample. Further normalize the treated samples to the M-CSF-stimulated control to determine the percent inhibition.
References
Application Notes and Protocols for Immunohistochemistry Staining Following c-Fms-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) to assess the pharmacodynamic effects of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms). While direct IHC data for this compound is not widely published, the protocols and expected outcomes are based on the well-documented effects of other c-Fms inhibitors such as BLZ945, GW2580, and PLX3397. It is anticipated that this compound will exhibit similar effects on target cells and downstream signaling pathways.
Introduction to c-Fms and this compound
The Colony-Stimulating Factor 1 Receptor (c-Fms, also known as CSF1R or CD115) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1] Ligands for c-Fms, primarily CSF-1 (Colony-Stimulating Factor 1) and IL-34, activate the receptor, leading to the initiation of downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways.
This compound is a small molecule inhibitor that targets the kinase activity of c-Fms, thereby blocking its signaling functions. This inhibition is expected to lead to a reduction in macrophage numbers and a modulation of their activation state in tissues, which can be effectively monitored using immunohistochemistry.
Key Applications for IHC after this compound Treatment
Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound in situ. Key applications include:
-
Pharmacodynamic (PD) Monitoring: Assessing the on-target effect of this compound by measuring the reduction of macrophage populations in tissues of interest (e.g., tumors, inflamed tissues).
-
Efficacy Studies: Correlating the reduction in macrophage infiltration with therapeutic outcomes in preclinical models.
-
Mechanism of Action Studies: Investigating the impact of this compound on downstream signaling pathways within target cells.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to this compound treatment.
Data Presentation: Expected Quantitative Effects of c-Fms Inhibition
The following tables summarize the anticipated quantitative changes in IHC staining patterns following treatment with a c-Fms inhibitor like this compound. The data presented are illustrative and based on trends observed with other c-Fms inhibitors. Researchers should generate their own data for specific experimental systems.
Table 1: Effect of c-Fms Inhibition on Macrophage Marker Expression
| Marker | Cell Type | Expected Change with this compound | Method of Quantification |
| CD68 | Pan-macrophage marker | Decrease in the number of positive cells | Percentage of positive cells, H-score |
| CD163 | M2-like macrophage marker | Decrease in the number of positive cells | Percentage of positive cells, H-score |
| Iba1 | Microglia/macrophage marker | Decrease in the number of positive cells | Percentage of positive cells, H-score |
Table 2: Effect of c-Fms Inhibition on Downstream Signaling Pathways
| Marker | Pathway | Expected Change with this compound | Method of Quantification |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | Decrease in staining intensity in target cells | Staining intensity score (0-3+), H-score |
| p-AKT (Ser473) | PI3K/AKT | Decrease in staining intensity in target cells | Staining intensity score (0-3+), H-score |
| p-c-Fms (Tyr723) | c-Fms Autophosphorylation | Decrease in staining intensity in c-Fms expressing cells | Staining intensity score (0-3+), H-score |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Immunohistochemistry for Macrophage Markers (CD68 and CD163) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (Citrate Buffer, pH 6.0 for CD68; EDTA Buffer, pH 9.0 for CD163)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies:
-
Rabbit anti-CD68 polyclonal antibody or Mouse anti-CD68 monoclonal antibody
-
Rabbit anti-CD163 polyclonal antibody or Mouse anti-CD163 monoclonal antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate pre-heated Antigen Retrieval Solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
Incubate with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions. Incubate for 5-10 minutes, or until the desired brown staining intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phosphorylated Proteins (p-ERK and p-AKT) in FFPE Tissues
This protocol is similar to Protocol 1, with key modifications for preserving phosphorylation sites.
Key Modifications from Protocol 1:
-
Antigen Retrieval: Use a high-pH EDTA-based retrieval solution (pH 9.0) as it is often optimal for phospho-epitopes.
-
Primary Antibody Incubation:
-
Use antibodies specifically validated for IHC that recognize the phosphorylated form of the target protein (e.g., anti-p-ERK1/2 Thr202/Tyr204, anti-p-AKT Ser473).
-
Incubation conditions may need to be optimized (e.g., longer incubation at 4°C).
-
-
Controls: It is critical to include appropriate controls:
-
Positive Control: Tissue known to have high levels of the phosphorylated target.
-
Negative Control: Omission of the primary antibody to check for non-specific secondary antibody binding.
-
Phosphatase Treatment Control: Treat a section with a phosphatase (e.g., lambda phosphatase) before primary antibody incubation to confirm the phospho-specificity of the antibody.
-
Concluding Remarks
Immunohistochemistry is an indispensable tool for evaluating the in situ effects of this compound. By carefully selecting target antigens and optimizing staining protocols, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this and other c-Fms inhibitors. The provided protocols and expected outcomes serve as a robust starting point for these investigations.
References
Application Notes and Protocols for c-Fms-IN-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes.[1] In the context of cancer, the c-Fms signaling pathway is frequently dysregulated, contributing to tumor progression, metastasis, and resistance to therapy.[2] Overexpression of c-Fms and its ligand, CSF-1, is observed in various cancers and is often associated with a poor prognosis.[3] The activation of c-Fms signaling in tumor-associated macrophages (TAMs) can promote an immunosuppressive tumor microenvironment, further aiding tumor growth.[2] c-Fms-IN-1 is a potent inhibitor of c-Fms kinase activity, offering a targeted approach to disrupt these pro-tumorigenic processes. These application notes provide a comprehensive guide for utilizing this compound in cancer research, from in vitro characterization to in vivo experimental design.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the c-Fms kinase domain. By blocking the kinase activity, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by c-Fms activation include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4] Inhibition of these pathways by this compound can lead to decreased cell proliferation, reduced cell migration, and the induction of apoptosis in cancer cells that are dependent on c-Fms signaling.
Data Presentation
| Inhibitor | IC50 (nM) | Target(s) | Reference |
| ARRY-382 | 9 | CSF1R | [5] |
| BPR1R024 | 0.53 | CSF1R | [6] |
| PLX5622 | 16 | CSF1R | [5] |
| Pexidartinib (PLX3397) | 20 | CSF1R, c-Kit, FLT3 | [7] |
| JMC14 | 143 | CSF1R, PI3Kδ | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cancer research.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-Fms Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of c-Fms and its downstream targets.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-phospho-c-Fms, anti-c-Fms, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10] The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[11]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare a formulation of this compound in a suitable vehicle. Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. Always adhere to institutional and national guidelines for animal care and use.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Assessing the Efficacy of c-Fms-IN-1 in Primary Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of c-Fms-IN-1, a potent and selective inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R). These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, particularly those focused on therapies targeting macrophages and osteoclasts in indications such as inflammatory diseases and cancer.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and osteoclasts. The c-Fms pathway is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34. Dysregulation of this signaling pathway is implicated in a variety of diseases, including rheumatoid arthritis, osteoporosis, and various cancers, making c-Fms a compelling therapeutic target.
This compound has demonstrated high selectivity for c-Fms over other kinases, such as Flt3 and Kit. Its efficacy is typically evaluated in primary cell-based assays that recapitulate the physiological environment more closely than immortalized cell lines. This document outlines key in vitro assays to determine the potency and cellular effects of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against its primary target and its effect on cellular proliferation.
| Assay Type | Cell Type | Target | Parameter | Value | Reference |
| Biochemical Assay | - | c-Fms (CSF1R) | IC50 | 20 nM | |
| Cell Proliferation Assay | M-NFS-60 | c-Fms | IC50 | 17 nM |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
The diagram below illustrates the simplified c-Fms signaling cascade and the point of inhibition by this compound. Upon ligand binding (CSF-1 or IL-34), the c-Fms receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate pathways such as MAPK/ERK and PI3K/AKT, ultimately promoting cell survival and proliferation.
Caption: c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in primary cells. The primary cell types of interest are bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
Primary Macrophage Proliferation Assay
This assay determines the effect of this compound on the proliferation of primary macrophages stimulated with CSF-1.
Experimental Workflow
Caption: Workflow for the primary macrophage proliferation assay.
Materials:
-
Primary bone marrow cells or PBMCs
-
Macrophage growth medium (e.g., RPMI-1640, 10% FBS, Penicillin-Streptomycin)
-
Recombinant M-CSF (CSF-1)
-
This compound (in DMSO)
-
96-well cell culture plates
-
MTS or BrdU proliferation assay kit
-
Plate reader
Protocol:
-
Cell Isolation and Differentiation:
-
Isolate bone marrow cells from mice or PBMCs from human blood using standard procedures.
-
Culture the cells in macrophage growth medium supplemented with M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Harvest the differentiated macrophages and seed them in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere overnight.
-
-
Serum Starvation:
-
The next day, gently wash the cells with PBS and replace the medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the low-serum medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Add M-CSF (e.g., 50 ng/mL) to all wells except the unstimulated control.
-
-
Incubation and Readout:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the MTS or BrdU reagent according to the manufacturer's instructions.
-
After the recommended incubation time, measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, M-CSF-stimulated control.
-
Plot the normalized values against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Phospho-c-Fms Target Engagement Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the autophosphorylation of the c-Fms receptor in primary macrophages.
Protocol:
-
Cell Preparation and Starvation:
-
Culture and differentiate primary macrophages as described in the proliferation assay. Seed them in a 6-well plate at a higher density (e.g., 1 x 10^6 cells/well).
-
Serum-starve the adherent macrophages for 12-24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a high concentration of M-CSF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Western Blotting:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated c-Fms (p-c-Fms).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the p-c-Fms bands and normalize them to the total c-Fms or loading control bands.
-
Quantify the reduction in p-c-Fms levels at different concentrations of this compound.
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in primary cell assays. By quantifying the inhibitor's effect on cell proliferation and its direct engagement with the c-Fms receptor, researchers can obtain critical data for preclinical drug development. The use of primary cells ensures that the findings are more physiologically relevant, offering a stronger foundation for subsequent in vivo studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing c-Fms-IN-1 Concentration for Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using c-Fms-IN-1 in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is c-Fms and what is its function?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R) or CD115, is a receptor tyrosine kinase.[1] It is the cell-surface receptor for two ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] The c-Fms signaling pathway is crucial for the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[1]
Q2: What is this compound and how does it work?
A2: this compound is a potent and selective inhibitor of the c-Fms kinase.[2] It works by blocking the kinase activity of the c-Fms receptor, thereby preventing the downstream signaling cascades that are activated by its ligands, CSF-1 and IL-34. This inhibition can be used to study the roles of c-Fms in various biological processes and as a potential therapeutic strategy in diseases where c-Fms signaling is dysregulated.
Q3: What is the IC50 of this compound?
A3: The reported IC50 of this compound for the FMS kinase is 0.0008 µM (or 0.8 nM).[2] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the isolated enzyme by 50%.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in DMSO.[3] For a 10 mM stock solution, you can dissolve the appropriate mass of the compound in DMSO. It is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the stock solution from light.[2]
Troubleshooting Guide
Issue 1: Determining the Optimal Starting Concentration
Q: I have the IC50 of this compound. What concentration should I use in my cell-based assay?
A: The IC50 value is a good starting point, but the optimal concentration for a cell-based assay will depend on the cell type, cell density, and the specific endpoint being measured. A general recommendation for kinase inhibitors is to start with a concentration range that is 5 to 10 times the IC50 value to ensure complete inhibition of the target. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Recommended Action: Perform a dose-response experiment with a range of concentrations, for example, from 1 nM to 10 µM. Assess both the desired biological effect (e.g., inhibition of downstream signaling) and potential cytotoxicity.
Issue 2: Poor Solubility in Cell Culture Media
Q: My this compound precipitates when I add it to my cell culture media. What should I do?
A: This is a common issue with hydrophobic small molecule inhibitors. The final concentration of the organic solvent (like DMSO) in the cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
Recommended Actions:
-
Pre-dilute in media: After preparing your highest concentration in media from your DMSO stock, perform serial dilutions in your cell culture media.
-
Warm the media: Gently warming the media to 37°C before adding the inhibitor can sometimes help with solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the inhibitor to the media.
-
Check for precipitation: Visually inspect your media for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to lower the final concentration or try a different formulation if available.
Issue 3: Unexpected or Lack of Biological Effect
Q: I am not observing the expected inhibition of c-Fms signaling or the desired cellular phenotype. What could be the problem?
A: Several factors could contribute to a lack of effect:
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. Ensure that stock solutions are stored correctly and that working solutions are prepared fresh.
-
Insufficient Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment duration may be too short to elicit a response. Optimize both concentration and time through a time-course experiment.
-
Cellular Efflux: Some cell lines can actively pump out small molecule inhibitors, reducing their intracellular concentration.
-
Low Target Expression: The cell line you are using may not express sufficient levels of c-Fms. Confirm c-Fms expression using techniques like Western blot or flow cytometry.
Recommended Actions:
-
Verify Inhibitor Activity: If possible, test the inhibitor in a cell-free enzymatic assay to confirm its activity.
-
Optimize Experimental Conditions: Perform dose-response and time-course experiments.
-
Confirm Target Expression: Check the expression level of c-Fms in your cell model.
-
Use Positive Controls: Include a positive control compound known to inhibit c-Fms to validate your assay.
Issue 4: Observed Cytotoxicity
Q: I am seeing significant cell death at concentrations where I expect to see specific inhibition. How can I address this?
A: Cytotoxicity can be caused by the inhibitor itself (on-target or off-target toxicity) or by the solvent (e.g., DMSO).
Recommended Actions:
-
Perform a Cytotoxicity Assay: Use an assay like MTT or a live/dead cell stain to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
-
Use Lower Concentrations: If possible, use the lowest effective concentration that gives you the desired biological effect without causing significant cell death.
-
Consider Off-Target Effects: High concentrations of kinase inhibitors can lead to off-target effects, which may contribute to cytotoxicity.[4] If possible, consult kinase selectivity data to understand potential off-targets.
Data Presentation
Table 1: IC50 Values of Selected c-Fms Inhibitors
| Inhibitor | c-Fms (CSF1R) IC50 | Other Notable Targets (IC50) |
| This compound | 0.8 nM [2] | Not widely reported |
| c-Fms-IN-8 | 9.1 nM[5] | Not widely reported |
| Sotuletinib (BLZ945) | 1 nM[6] | >1,000-fold selectivity over closest homologs[6] |
| Pexidartinib (PLX3397) | 20 nM[6] | c-Kit (10 nM)[6] |
| GW2580 | 30 nM[7] | 150- to 500-fold selective over other kinases[7] |
| Vimseltinib (DCC-3014) | <10 nM[6] | c-Kit (100-1000 nM)[6] |
| Dovitinib (CHIR-258) | 36 nM[6] | FLT3 (1 nM), c-Kit (2 nM), FGFR1/3 (8/9 nM), VEGFR1/2/3 (10/13/8 nM)[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine Optimal Concentration
This protocol is adapted from standard MTT assay procedures.[8][9]
Objective: To determine the concentration range of this compound that is non-toxic and to identify the EC50 for a desired biological effect (e.g., inhibition of proliferation).
Materials:
-
Cells expressing c-Fms (e.g., RAW 264.7, bone marrow-derived macrophages)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Also, prepare a vehicle control (media with the highest concentration of DMSO used).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cell viability.
Protocol 2: Western Blot for Downstream Signaling
This protocol is adapted from standard Western blotting procedures.[4][10][11]
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins like ERK1/2.
Materials:
-
Cells expressing c-Fms
-
6-well cell culture plates
-
This compound
-
CSF-1 or IL-34
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 15-30 minutes) to induce c-Fms signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Innate immune responses of primary murine macrophage-lineage cells and RAW 264.7 cells to ligands of Toll-like receptors 2, 3, and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone Marrow-Derived Macrophages (BMM): Isolation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of macrophage colony stimulating factor overexpression on oxidative injury/resistance of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hierarchical scaffolding of an ERK1/2 activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dual-specific macrophage colony-stimulating factor antagonist of c-FMS and αvβ3 integrin for osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
c-Fms-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Fms-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages, monocytes, and osteoclasts.[2] By inhibiting the kinase activity of c-Fms, this compound blocks the downstream signaling pathways activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).
Q2: What are the common research applications for this compound?
Given its role in regulating myeloid cells, this compound and other c-Fms inhibitors are utilized in various research areas, including:
-
Oncology: Targeting tumor-associated macrophages (TAMs) to modulate the tumor microenvironment.
-
Inflammatory Diseases: Investigating the role of macrophages in inflammatory conditions.[3]
-
Neurodegenerative Diseases: Studying the function of microglia in the central nervous system.
-
Bone Biology: Examining the role of osteoclasts in bone resorption.
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1] For in vivo studies, a co-solvent system is often required.
Q4: My this compound precipitated out of solution. How can I prevent this?
Precipitation can occur for several reasons, including improper solvent selection, exceeding the solubility limit, or temperature fluctuations. To avoid precipitation:
-
Ensure you are using a suitable solvent, such as DMSO, for your stock solution.
-
Do not exceed the recommended concentrations.
-
When preparing aqueous working solutions from a DMSO stock, dilute the stock solution slowly while vortexing.
-
For some applications, warming the solution or brief sonication may help redissolve the compound.[1][4][5]
Stability Concerns
Q5: How should I store my this compound stock solution to ensure its stability?
Proper storage is critical for maintaining the activity of this compound. Follow these guidelines for storing stock solutions:
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6][7]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
Data Presentation
Solubility Data
| Solvent/System | Concentration | Observation |
| DMSO | 10 mM | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.27 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.27 mM) | Clear solution[1] |
Stability of Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Protect from light[1][6][7] |
| -80°C | 6 months | Protect from light[1][6][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
c-Fms (CSF-1R) Signaling Pathway
Caption: Simplified c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay to determine the IC50 of this compound.
Logical Relationship: Troubleshooting Solubility
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Fms-IN-2 | c-Fms | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
unexpected off-target effects of c-Fms-IN-1
A Guide for Researchers, Scientists, and Drug Development Professionals on Potential Off-Target Effects
This technical support center provides essential information and guidance for users of c-Fms-IN-1, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R). While this compound is a valuable tool for studying the roles of c-Fms in various biological processes, it is crucial to be aware of and control for potential off-target effects to ensure the validity of experimental results.
Disclaimer: Publicly available information on the comprehensive selectivity profile and specific off-target effects of this compound is limited. This guide provides general advice on investigating and mitigating potential off-target effects based on the known behavior of other kinase inhibitors and c-Fms inhibitors. Researchers are strongly encouraged to empirically determine the selectivity of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent inhibitor of FMS kinase with a reported IC50 of 0.8 nM.[1] It targets the ATP-binding site of the c-Fms receptor tyrosine kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3][4]
Q2: Are there any known off-targets for this compound?
A2: Currently, there is no publicly available, comprehensive kinase selectivity profile specifically for this compound. Without such data, any off-target activities are unconfirmed. Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can exhibit polypharmacology, meaning they may bind to and inhibit other kinases.[5]
Q3: What are common off-targets for other c-Fms inhibitors?
A3: Other inhibitors of c-Fms have shown varying degrees of off-target activity against other kinases, particularly those within the same family of receptor tyrosine kinases. Common off-targets for some c-Fms inhibitors include, but are not limited to, c-KIT, FLT3, PDGFR family members, and Trk family kinases.[3][5] It is plausible that this compound could interact with some of these kinases.
Q4: Why is it important to consider off-target effects?
A4: Unidentified off-target effects can lead to misinterpretation of experimental data. A cellular phenotype observed after treatment with this compound might be erroneously attributed to the inhibition of c-Fms, when it could be caused or influenced by the inhibition of another kinase. This can have significant implications for target validation and drug development.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound might be influencing your results.
Q1: My cells are showing a stronger or different phenotype than expected with this compound treatment (e.g., unexpected levels of apoptosis, altered morphology). How can I determine if this is an off-target effect?
A1:
-
Perform a dose-response experiment: An off-target effect may have a different IC50 than the on-target effect. If the unexpected phenotype occurs at a significantly different concentration than the inhibition of c-Fms phosphorylation, it may be an off-target effect.
-
Use a structurally unrelated c-Fms inhibitor: If a different, well-characterized, and selective c-Fms inhibitor recapitulates the expected on-target phenotype but not the unexpected phenotype, this suggests the latter is due to an off-target effect of this compound.
-
Rescue experiment: If your phenotype is due to c-Fms inhibition, you may be able to rescue it by activating downstream signaling components of the c-Fms pathway.
-
Western Blot Analysis: Check the phosphorylation status of known downstream targets of c-Fms (e.g., ERK, AKT) to confirm on-target inhibition. Also, probe for the activation of pathways that are not expected to be regulated by c-Fms.
Q2: I am observing changes in a signaling pathway that is not known to be downstream of c-Fms. What should I do?
A2:
-
Consult kinase inhibitor databases: Check online resources for known inhibitors of the unexpected pathway and see if there are structural similarities to this compound.
-
In vitro kinase profiling: The most definitive way to identify off-targets is to perform a kinase profiling assay (kinome scan) where the activity of this compound is tested against a large panel of purified kinases.
-
Phosphoproteomics: This unbiased approach can provide a global view of the signaling pathways affected by this compound in your cells.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits c-Fms in your cellular system to reduce the likelihood of engaging off-targets.
-
Validate findings with multiple tools: Use at least two different selective inhibitors for c-Fms, or complement your inhibitor studies with genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown/knockout of CSF1R.
-
Control experiments are key: Always include appropriate vehicle controls and consider using a structurally similar but inactive analog of this compound if available.
Data on c-Fms Inhibitor Selectivity
As specific data for this compound is unavailable, the following table summarizes the on-target potency and notable off-targets for other commonly used c-Fms inhibitors to provide a general understanding of potential cross-reactivity.
| Inhibitor | c-Fms (CSF1R) IC50 | Notable Off-Targets (IC50) | Selectivity Profile |
| This compound | 0.8 nM | Not Publicly Available | Not Publicly Available |
| Pexidartinib (PLX3397) | 20 nM | c-Kit (10 nM) | Potent dual inhibitor of c-Fms and c-Kit.[3] |
| Sotuletinib (BLZ945) | 1 nM | >1000-fold selective against closest homologs | Highly selective.[3] |
| GW2580 | 30 nM | Trk family kinases | Generally selective.[5] |
| Linifanib (ABT-869) | 3 nM | KDR (4 nM), Flt-1/3 (3/4 nM), PDGFRβ (66 nM) | Multi-targeted inhibitor.[1] |
| Vimseltinib (DCC-3014) | <10 nM | c-Kit (100-1000 nM) | Dual inhibitor with preference for c-Fms.[1] |
Experimental Protocols
Protocol 1: Determining On-Target c-Fms Inhibition in a Cellular Context
Objective: To confirm that this compound inhibits the phosphorylation of c-Fms in a cellular assay.
Methodology: Western Blotting
-
Cell Culture and Stimulation:
-
Culture cells known to express c-Fms (e.g., macrophage cell lines like RAW 264.7 or primary bone marrow-derived macrophages).
-
Starve the cells of serum or growth factors for 4-12 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known concentration of the c-Fms ligand, CSF-1 (e.g., 50 ng/mL), for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (e.g., p-Tyr723) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: General Workflow for Kinase Inhibitor Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology: In Vitro Kinase Profiling (e.g., KINOMEscan™)
This protocol describes a general approach for using a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Provide the exact concentration and molecular weight of the compound to the service provider.
-
-
Assay Principle (Competition Binding Assay):
-
The kinase of interest is tagged and immobilized on a solid support.
-
This compound is added at a fixed concentration (e.g., 1 µM) to compete with an active-site directed ligand for binding to the kinase.
-
The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR for a DNA tag).
-
A reduction in the amount of bound kinase indicates that this compound has interacted with the kinase.
-
-
Data Analysis:
-
Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.
-
A common threshold for a significant "hit" is a %Ctrl of <10% or <35%.
-
The service provider often visualizes the data on a kinome tree diagram to show the selectivity profile across the human kinome.
-
-
Follow-up:
-
For significant off-target hits, it is recommended to perform secondary assays to determine the IC50 or Ki values to quantify the potency of inhibition.
-
Visualizations
Caption: Simplified c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Workflow for investigating potential off-target effects of a kinase inhibitor.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
Technical Support Center: c-Fms-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Fms-IN-1 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[1] The c-Fms signaling pathway is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and osteoclasts.[2][3][4] Due to its role in various pathological processes, including inflammation, cancer, and bone erosion, c-Fms is a significant target for therapeutic intervention.[4]
Mechanism of Action: this compound exerts its effect by binding to the ATP-binding pocket of the c-Fms kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade of downstream signaling pathways, including PI3K/AKT and Ras/Raf/MEK/ERK, ultimately inhibits the biological functions of c-Fms-expressing cells.[5][6][7]
Visualizing the c-Fms Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize its target pathway.
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro potency of this compound?
This compound is a highly potent FMS kinase inhibitor with an IC50 of 0.0008 μM.[1]
Q2: How should I store this compound?
For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. For in vivo applications, a stock solution in DMSO can be further diluted in an appropriate vehicle.[1]
Q4: Can I use this compound for both in vitro and in vivo studies?
Yes, this compound is suitable for both cell-based assays and in vivo animal studies. Proper formulation is crucial for in vivo delivery.
In Vivo Delivery Guide
Successful in vivo experiments with this compound hinge on proper formulation and administration.
Formulation and Preparation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. A common strategy for poorly water-soluble compounds is to use a co-solvent system.
Recommended Vehicle: A formulation using DMSO as a solubilizing agent and a carrier solution such as saline with a solubilizing excipient like SBE-β-CD (sulfobutylether-β-cyclodextrin) is recommended.[1]
| Component | Purpose | Example Concentration |
| This compound | Active Ingredient | Target dose (e.g., 1-50 mg/kg) |
| DMSO | Solubilizing Agent | 5-10% of final volume |
| SBE-β-CD in Saline | Solubilizing Excipient & Vehicle | 20% w/v in saline |
Table 1: Example Formulation for this compound.
Routes of Administration
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the animal model.
| Route of Administration | Advantages | Disadvantages |
| Intraperitoneal (IP) | Easier to perform than IV, rapid absorption. | Potential for injection into abdominal organs. |
| Intravenous (IV) | 100% bioavailability, precise dose delivery. | Technically challenging, requires restraint. |
| Oral (PO) | Less invasive, mimics clinical administration. | Variable bioavailability, first-pass metabolism. |
Table 2: Comparison of Common Administration Routes.
Troubleshooting Guide
Encountering issues during in vivo experiments is common. This guide provides a systematic approach to troubleshooting.
Problem: Lack of Efficacy
If you do not observe the expected biological effect, consider the following possibilities:
Caption: Troubleshooting flowchart for lack of efficacy with this compound.
Problem: Unexpected Toxicity or Side Effects
If you observe adverse effects in your animals, consider these points:
-
Vehicle Toxicity: Ensure the vehicle alone at the administered volume is well-tolerated by the animals. Run a vehicle-only control group.
-
Dose Reduction: The administered dose may be too high. Perform a dose-ranging study to identify the maximum tolerated dose (MTD).
-
Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects. Characterize the specificity of the observed phenotype.
Problem: Variability in Results
High variability between animals can obscure real effects. To minimize variability:
-
Consistent Formulation: Prepare the formulation fresh for each experiment and ensure it is homogenous.
-
Accurate Dosing: Ensure accurate and consistent administration of the intended dose.
-
Animal Handling: Minimize stress on the animals as it can influence physiological responses.
-
Biological Factors: Age, sex, and health status of the animals should be consistent across groups.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a general procedure for preparing a similar compound for in vivo use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix thoroughly until the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Working Solution:
-
This should be done freshly on the day of injection.[1]
-
For a final concentration of 5 mg/mL in a 1 mL volume with 10% DMSO:
-
Add 100 μL of the 50 mg/mL this compound stock solution in DMSO to 900 μL of the 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a clear, homogenous solution. If precipitation occurs, gentle heating or sonication may be used.[1]
-
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for IP injection. Always follow your institution's approved animal handling and use protocols.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[8]
-
70% Ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse according to your approved protocol.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[8]
-
Aseptic Technique: Disinfect the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.[8]
-
If no fluid is aspirated, inject the solution smoothly.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Caption: Experimental workflow for in vivo delivery of this compound via IP injection.
By following these guidelines and troubleshooting steps, researchers can enhance the reliability and success of their in vivo experiments with this compound. For further assistance, please consult the relevant literature for your specific animal model and disease context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
c-Fms-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and best practices for the use of c-Fms-IN-1, a potent FMS kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for up to 3 years when stored at -20°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect the solutions from light.[1]
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 90 mg/mL.[2]
Q4: I am observing precipitation when diluting my DMSO stock solution in aqueous media for cell-based assays. What should I do?
A4: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. To mitigate this, ensure the final concentration of DMSO in your cell culture media is 0.5% or lower. It is also advisable to perform dilutions in a stepwise manner rather than a single large dilution. If precipitation persists, gentle warming or sonication may help redissolve the compound. For in vivo preparations where precipitation is observed, heating and/or sonication can also be used to aid dissolution.[1]
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo administration, a stock solution in DMSO should first be prepared. This can then be diluted in a suitable vehicle. A common formulation is a three-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 0.5 mg/mL.[1] It is crucial to prepare these working solutions freshly on the day of use.[1]
Q6: What is the mechanism of action of this compound?
A6: this compound is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[3] It targets the tyrosine kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of myeloid cells.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; Protect from light.[1] | |
| In Vivo Working Solution | Room Temperature | Prepare fresh for same-day use |
Table 2: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 90 mg/mL (265.18 mM) | Sonication is recommended.[2] |
| In Vivo Formulation 1 | ≥ 0.5 mg/mL (1.27 mM) | Clear solution.[1] |
| (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ||
| In Vivo Formulation 2 | ≥ 0.5 mg/mL (1.27 mM) | Clear solution.[1] |
| (10% DMSO, 90% (20% SBE-β-CD in Saline)) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Improper storage (e.g., repeated freeze-thaw cycles).- Solvent evaporation. | - Gently warm the solution and/or sonicate to redissolve.[1]- If precipitation persists, prepare a fresh stock solution.- Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | - Degradation of the inhibitor due to improper storage.- Inaccurate pipetting or dilution.- Batch-to-batch variability of the compound. | - Prepare fresh aliquots from a new solid stock.- Verify pipette calibration and dilution calculations.- If possible, test a new lot of the compound. |
| Loss of Inhibitor Activity | - Multiple freeze-thaw cycles of the stock solution.- Storage of diluted aqueous solutions for extended periods.- Chemical degradation (hydrolysis, oxidation). | - Always aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh working dilutions in aqueous buffers immediately before use.- Store stock solutions protected from light and at the recommended temperature.[1] |
| High Background in Western Blots for Phospho-c-Fms | - Non-specific antibody binding.- High concentration of DMSO in the cell lysate. | - Use 5% BSA in TBST as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background.[1]- Ensure the final DMSO concentration in the cell culture is below 0.5%. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Inhibition of c-Fms Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of the c-Fms receptor in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells that endogenously express c-Fms (e.g., macrophage cell lines) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a DMSO vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate ligand, such as recombinant human M-CSF (macrophage colony-stimulating factor), at a concentration known to induce robust c-Fms phosphorylation (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples and add 4x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[1]
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-phospho-c-Fms Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Fms or a housekeeping protein like β-actin.
-
Protocol 2: Macrophage Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of macrophages.
-
Cell Seeding:
-
Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or a DMSO vehicle control in a growth medium containing a mitogen like M-CSF.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Assessment:
-
Quantify cell proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a BrdU incorporation assay.
-
For a resazurin-based assay, add the reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
Plot the results as a dose-response curve and determine the IC50 value of this compound.
-
Diagrams
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound activity.
References
interpreting variable results with c-Fms-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using c-Fms-IN-1, a potent inhibitor of the c-Fms kinase (also known as CSF1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of the Colony-Stimulating Factor 1 Receptor (CSF-1R or c-Fms).[1] By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.
Q2: What are the primary cellular effects of inhibiting c-Fms?
A2: The c-Fms signaling pathway is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and related cell types like osteoclasts.[2] Inhibition of c-Fms can lead to reduced macrophage viability and function, and can impact processes such as inflammation and cell migration.
Q3: What is the reported potency of this compound?
A3: this compound is a highly potent inhibitor of c-Fms kinase with a reported IC50 value of 0.8 nM in biochemical assays.[3]
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. For cellular experiments, it is advisable to prepare fresh dilutions from the stock solution. Always protect the compound from light.[1]
Troubleshooting Variable Results
Variable or unexpected results are common in experimental biology. This guide provides potential reasons and solutions for issues encountered when using this compound.
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines express varying levels of c-Fms. Use a cell line with consistent and confirmed c-Fms expression. Perform regular checks for mycoplasma contamination. |
| Cell Density and Health | Inconsistent cell seeding density can lead to variable results. Ensure a consistent number of healthy, viable cells are seeded for each experiment. Passage number of cells can also impact results; use cells within a defined passage range. |
| Ligand Stimulation | The concentration of the stimulating ligand (CSF-1 or IL-34) can affect the apparent IC50. Use a consistent, saturating concentration of the ligand in your assays. |
| Assay Conditions | Variations in incubation time, temperature, and reagent concentrations can all contribute to variability. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| Inhibitor Preparation and Stability | Improperly stored or repeatedly freeze-thawed inhibitor stock solutions can lead to reduced potency. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Issue 2: No or Weak Inhibition of c-Fms Signaling
| Potential Cause | Troubleshooting Steps |
| Low c-Fms Expression or Activity | Confirm c-Fms expression in your cell line at the protein level (e.g., by Western blot or flow cytometry). Ensure that the cells are responsive to CSF-1 or IL-34 stimulation by checking for receptor phosphorylation. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM). |
| Suboptimal Assay Readout | The chosen downstream marker may not be sensitive enough or may be activated by other pathways. Monitor a direct downstream target of c-Fms, such as phosphorylation of ERK (p-ERK), to confirm target engagement. |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly and is not expired. Test a fresh batch of the inhibitor if degradation is suspected. |
Issue 3: Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | While designed to be specific for c-Fms, at higher concentrations, this compound may inhibit other kinases. Use the lowest effective concentration of the inhibitor. |
| Cellular Context | The observed phenotype may be a result of inhibiting c-Fms in a complex cellular system with multiple interacting pathways. Use a secondary, structurally different c-Fms inhibitor to confirm that the observed phenotype is due to c-Fms inhibition. |
| Control Experiments | Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally similar but inactive against c-Fms. |
Data Presentation
Table 1: In Vitro Potency of c-Fms Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | c-Fms | 0.8 | [1] |
| GW2580 | c-Fms | 30 | [4] |
| PLX5622 | c-Fms | <10 | [5] |
| Ki20227 | c-Fms | 2 | [4] |
Table 2: Potential Off-Target Kinases for a Similar c-Fms Inhibitor (JNJ-28312141)
| Kinase | IC50 (nM) |
| c-Fms (CSF-1R) | 0.69 |
| KIT | 5 |
| AXL | 12 |
| TRKA | 15 |
| FLT3 | 30 |
| LCK | 88 |
| Data for JNJ-28312141 from[6] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of CSF-1-Induced ERK Phosphorylation
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Culture and Starvation:
-
Plate cells (e.g., RAW 264.7 or bone marrow-derived macrophages) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Once confluent, starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in serum-free media. A suggested starting range is 1 nM, 10 nM, 100 nM, and 1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-treat the starved cells with the different concentrations of this compound or vehicle for 1 hour.
-
-
Ligand Stimulation:
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with the inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50.
-
Protocol 3: Macrophage Differentiation Assay
-
Monocyte Isolation:
-
Isolate primary human or mouse monocytes from peripheral blood or bone marrow.
-
-
Differentiation Induction:
-
Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and a differentiating agent such as M-CSF (e.g., 50 ng/mL).
-
-
Inhibitor Treatment:
-
Treat the cells with different concentrations of this compound or a vehicle control throughout the differentiation period (typically 5-7 days). Replenish the media and inhibitor every 2-3 days.
-
-
Assessment of Differentiation:
-
After the differentiation period, assess macrophage markers by flow cytometry (e.g., staining for CD14, CD68, F4/80) or by morphological analysis (e.g., adherence and spreading).
-
Visualizations
c-Fms (CSF-1R) Signaling Pathway
Caption: The c-Fms signaling pathway is activated by CSF-1 or IL-34, leading to downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound inhibits the kinase activity of c-Fms.
Experimental Workflow: Western Blot for p-ERK Inhibition
Caption: A typical workflow for assessing the inhibitory effect of this compound on CSF-1-induced ERK phosphorylation using Western blotting.
Logical Relationship: Troubleshooting Inconsistent IC50 Values
Caption: A logical diagram illustrating potential causes and solutions for troubleshooting inconsistent IC50 values in experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Confirming c-Fms Inhibition in Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of c-Fms (colony-stimulating factor 1 receptor) in treated cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm c-Fms inhibition in treated cells?
A1: The most common and reliable methods to confirm c-Fms inhibition include:
-
Western Blotting: To detect changes in the phosphorylation status of c-Fms and its downstream signaling proteins.
-
Phospho-Flow Cytometry: To quantify the phosphorylation of c-Fms and its targets at a single-cell level.
-
In Vitro Kinase Assays: To directly measure the enzymatic activity of c-Fms in the presence of an inhibitor.
-
Quantitative PCR (qPCR): To analyze the expression of downstream target genes regulated by c-Fms signaling.
Q2: How can I be sure my inhibitor is specific to c-Fms?
A2: While no inhibitor is entirely specific, you can assess its selectivity by:
-
Kinase Profiling: Testing the inhibitor against a panel of other kinases to determine its off-target effects.
-
Using Multiple Inhibitors: Confirming the observed phenotype with structurally different c-Fms inhibitors.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of c-Fms to see if it reverses the inhibitor's effects.
Q3: What are some common downstream targets to assess c-Fms pathway inhibition?
A3: Inhibition of c-Fms signaling can be monitored by assessing the phosphorylation status of downstream effectors such as AKT, ERK1/2, and STAT3. Additionally, you can measure changes in the expression of c-Fms target genes like Cyclin D1, Fas, NFATc1, c-Fos, CTSK, Atp6v0d2, and Mmp9 using qPCR.[1]
Troubleshooting Guides
Western Blotting Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak phospho-c-Fms signal | Insufficient stimulation with CSF-1/IL-34. | Optimize ligand concentration and stimulation time. |
| Ineffective inhibitor concentration. | Perform a dose-response experiment to determine the optimal inhibitor concentration. | |
| Phosphatase activity during sample preparation. | Always use fresh phosphatase inhibitors in your lysis buffer. | |
| High background | Non-specific antibody binding. | Increase the number and duration of washes. Use a different blocking buffer (e.g., BSA instead of milk for phospho-antibodies).[2] |
| Inconsistent results | Variation in cell treatment or sample loading. | Ensure consistent cell density, treatment times, and protein loading amounts across all samples. |
Phospho-Flow Cytometry Troubleshooting
| Problem | Possible Cause | Solution |
| Low phospho-signal | Inadequate cell stimulation or inhibitor treatment. | Optimize stimulation and inhibition conditions as with Western blotting. |
| Poor antibody staining. | Titrate your phospho-specific antibody to find the optimal concentration. Ensure proper fixation and permeabilization.[3] | |
| High background fluorescence | Non-specific antibody binding. | Include an isotype control to determine background staining. Use a recommended buffer system for your antibody.[3] |
| Cell clumping | Cell handling during staining. | Gently vortex or pipette to resuspend cells. Use DNAse in your buffer if cell death is high. |
Key Experimental Protocols
Western Blotting for Phospho-c-Fms
This protocol is designed to detect the phosphorylation of c-Fms at key tyrosine residues.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST)[2]
-
Primary antibodies (anti-phospho-c-Fms, anti-total-c-Fms, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with your c-Fms inhibitor for the desired time, followed by stimulation with CSF-1 or IL-34.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate.[5]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[4][6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and image the blot.
Phospho-Flow Cytometry for c-Fms Signaling
This method allows for the quantitative analysis of c-Fms phosphorylation in individual cells.[7]
Materials:
-
FACS tubes
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)[1]
-
Fluorochrome-conjugated antibodies (anti-phospho-c-Fms, cell surface markers)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with inhibitor and/or ligand as described for Western blotting.
-
Fixation: Fix the cells with fixation buffer to preserve the phosphorylation state.[8]
-
Permeabilization: Permeabilize the cells to allow intracellular antibody staining.[3][8]
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against phospho-c-Fms and any relevant cell surface markers.[1]
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the phospho-c-Fms signal in the treated versus control cells.[1]
In Vitro c-Fms Kinase Assay
This assay directly measures the enzymatic activity of purified or immunoprecipitated c-Fms.
Materials:
-
Kinase assay buffer
-
Recombinant c-Fms enzyme or immunoprecipitated c-Fms
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu:Tyr))[9]
-
ATP (radiolabeled or unlabeled, depending on the detection method)
-
Your c-Fms inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, c-Fms enzyme, substrate, and your inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect: Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method.
-
Data Analysis: Calculate the IC50 value of your inhibitor by plotting the kinase activity against the inhibitor concentration.
qPCR for c-Fms Target Gene Expression
This protocol measures changes in the mRNA levels of genes downstream of c-Fms signaling.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., Cyclin D1, Fas, NFATc1, c-Fos) and a housekeeping gene.
Procedure:
-
Cell Treatment: Treat cells with your inhibitor and/or ligand for a time sufficient to induce changes in gene expression (typically 4-24 hours).
-
RNA Extraction: Extract total RNA from the treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation
Table 1: Example Western Blot Densitometry Data
| Treatment | p-c-Fms (Normalized Intensity) | Total c-Fms (Normalized Intensity) | p-c-Fms / Total c-Fms Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Ligand Only | 5.23 | 0.98 | 5.34 |
| Ligand + Inhibitor (10 nM) | 2.15 | 1.02 | 2.11 |
| Ligand + Inhibitor (100 nM) | 0.89 | 0.99 | 0.90 |
Table 2: Example Phospho-Flow Cytometry MFI Data
| Treatment | p-c-Fms Median Fluorescence Intensity (MFI) | % Inhibition |
| Unstimulated | 50 | N/A |
| Ligand Only | 850 | 0% |
| Ligand + Inhibitor (10 nM) | 420 | 53.8% |
| Ligand + Inhibitor (100 nM) | 85 | 95.6% |
Table 3: Example In Vitro Kinase Assay Data
| Inhibitor Concentration (nM) | Kinase Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
Table 4: Example qPCR Gene Expression Data (Fold Change)
| Gene | Ligand vs. Control | Ligand + Inhibitor vs. Ligand |
| Cyclin D1 | 4.5 | 0.3 |
| c-Fos | 8.2 | 0.2 |
| NFATc1 | 6.7 | 0.4 |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factor complex formation and chromatin fine structure alterations at the murine c-fms (CSF-1 receptor) locus during maturation of myeloid precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of downstream targets and signaling pathways of long non-coding RNA NR_002794 in human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Characteristics of gene-specific primers used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to c-Fms-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the c-Fms inhibitor, c-Fms-IN-1, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1] c-Fms is a receptor tyrosine kinase that, upon binding to its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for the proliferation, survival, and differentiation of various cells, including cancer cells.[2] this compound competitively binds to the ATP-binding pocket of the c-Fms kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can be broadly categorized into two types:
-
Acquired Resistance: This develops after prolonged exposure to the inhibitor and often involves the activation of bypass signaling pathways. A primary mechanism is the upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling.[3][4] Macrophage-derived IGF-1 in the tumor microenvironment can activate the PI3K/Akt pathway in cancer cells, compensating for the c-Fms blockade.[3][4]
-
Intrinsic Resistance: Some cancer cells may have inherent mechanisms that make them less sensitive to this compound. This can include:
-
Mutations in the c-Fms kinase domain: For instance, a mutation changing Asp-802 to Val has been shown to confer resistance to imatinib, a kinase inhibitor that also targets c-Fms.[5][6] Similar mutations could affect the binding of this compound.
-
Alternative Splicing: Aberrant alternative splicing of the CSF1R gene could potentially lead to a receptor variant that is no longer effectively inhibited by this compound.
-
Q3: How can I confirm if my resistant cells have activated a bypass pathway?
A3: The most common bypass pathway involves the activation of PI3K/Akt signaling. You can investigate this by performing a Western blot to assess the phosphorylation status of key proteins in this pathway. Look for increased levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) in your resistant cells compared to the sensitive parental cells, especially in the presence of this compound.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Check for the activation of the PI3K/Akt pathway by probing for p-Akt (Ser473) and total Akt. An increased ratio of p-Akt to total Akt in resistant cells is a strong indicator.
-
Co-Immunoprecipitation: To investigate the interaction between c-Fms and other signaling proteins, you can perform a co-immunoprecipitation experiment.
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Inhibitor Potency: Ensure that your stock of this compound is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Seeding Density: Cell density can affect drug sensitivity. Ensure you are using a consistent and optimal seeding density for your cell line in all experiments.
-
Problem 2: No Change in Downstream Signaling Despite this compound Treatment
Possible Cause 1: Intrinsic Resistance due to c-Fms Mutation.
-
Troubleshooting Steps:
-
Sequence the c-Fms Kinase Domain: Extract genomic DNA from your resistant cells and sequence the kinase domain of the CSF1R gene to identify potential mutations that could interfere with inhibitor binding. Compare the sequence to that of the sensitive parental cells.
-
Functional Kinase Assay: Perform an in vitro kinase assay with recombinant wild-type and mutant c-Fms protein to directly assess the inhibitory effect of this compound.
-
Possible Cause 2: Alternative Splicing of c-Fms.
-
Troubleshooting Steps:
-
RT-PCR Analysis: Design primers that can amplify different potential splice variants of the CSF1R mRNA. Compare the expression of these variants between your sensitive and resistant cell lines.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental Sensitive Cells | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Table 2: Summary of Western Blot Densitometry Analysis
| Cell Line | Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Untreated Sensitive) |
| Parental Sensitive | Untreated | 1.0 |
| Parental Sensitive | This compound (100 nM) | 0.2 |
| Resistant Clone 1 | Untreated | 1.5 |
| Resistant Clone 1 | This compound (100 nM) | 1.3 |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) and total Akt overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.
Clonogenic Survival Assay
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.[2][10]
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[2][10]
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with 0.5% crystal violet.[2]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
Mandatory Visualizations
References
- 1. IGF1R as druggable target mediating PI3K-δ inhibitor resistance in a murine model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. FMS receptor for M-CSF (CSF-1) is sensitive to the kinase inhibitor imatinib and mutation of Asp-802 to Val confers resistance. | BioGRID [thebiogrid.org]
- 7. bio-rad.com [bio-rad.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to CSF-1R Inhibitors: c-Fms-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a critical regulator of macrophage and monocyte function, making it a compelling target in immuno-oncology and inflammatory diseases. A plethora of small molecule inhibitors targeting the kinase activity of CSF-1R have been developed. This guide provides a comparative analysis of c-Fms-IN-1 against other well-characterized CSF-1R inhibitors, namely Pexidartinib (PLX3397), BLZ945, and GW2580, with a focus on their biochemical potency and selectivity.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and its counterparts against CSF-1R.
| Inhibitor | CSF-1R IC50 (nM) | Reference |
| This compound | 0.8 | [1] |
| Pexidartinib (PLX3397) | 17 - 20 | [2][3] |
| BLZ945 | 1 | [2][4] |
| GW2580 | 30 | [2][5] |
As evidenced by the data, this compound and BLZ945 exhibit the highest potency against CSF-1R in biochemical assays, with IC50 values in the sub-nanomolar to low nanomolar range. Pexidartinib and GW2580 are also potent inhibitors, albeit with slightly higher IC50 values.
Selectivity Profile
-
BLZ945 is reported to be over 1000-fold more selective for CSF-1R than its closest receptor tyrosine kinase homologs.[2][4]
-
GW2580 demonstrates 150- to 500-fold selectivity for CSF-1R compared to a panel of other kinases, including b-Raf, CDK4, and c-KIT.[2][5]
-
Pexidartinib also inhibits c-Kit and FLT3 with similar potency to CSF-1R.[6]
The CSF-1R Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a grasp of the CSF-1R signaling cascade. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
Caption: CSF-1R signaling pathway and the point of inhibition.
Experimental Protocols
The determination of IC50 values is fundamental to the characterization of kinase inhibitors. A common method employed is a biochemical kinase assay.
General Kinase Assay Protocol (Example: ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for determining the in vitro potency of a CSF-1R inhibitor.
Caption: A typical workflow for a kinase inhibition assay.
Detailed Method:
-
Reagent Preparation: All reagents, including the CSF-1R enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (serially diluted), are prepared in a kinase assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by mixing the CSF-1R enzyme, substrate, and the test inhibitor in a multi-well plate. The reaction is started by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Following incubation, a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, is added. This reagent converts the ADP produced during the kinase reaction into ATP. Subsequently, a kinase detection reagent is added, which contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent inhibitor of CSF-1R, with a biochemical potency comparable to that of BLZ945 and exceeding that of Pexidartinib and GW2580. While detailed, direct comparative selectivity data for this compound is not as readily available, the high selectivity of other potent CSF-1R inhibitors like BLZ945 highlights the potential for developing highly specific therapeutic agents. The provided experimental framework offers a basis for the in-house evaluation and comparison of these and other novel CSF-1R inhibitors. Further cellular and in vivo studies are necessary to fully elucidate the comparative efficacy and safety profiles of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Macrophage Modulation: c-Fms-IN-1 vs. Anti-CSF-1R Antibody
For researchers, scientists, and drug development professionals navigating the landscape of CSF-1R pathway inhibition, the choice between a small molecule inhibitor and a monoclonal antibody is a critical one. This guide provides an objective comparison of the efficacy of the small molecule inhibitor c-Fms-IN-1 and representative anti-CSF-1R antibodies, supported by experimental data and detailed methodologies.
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a key regulator of macrophage differentiation, proliferation, and survival.[1] Its role in promoting the accumulation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, has made it a prime target in oncology.[2][3] Two primary strategies have emerged to block this pathway: small molecule tyrosine kinase inhibitors, such as this compound, and monoclonal antibodies that target the extracellular domain of the receptor. This guide delves into a comparative analysis of these two approaches.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-CSF-1R antibodies lies in their mechanism of action. Small molecule inhibitors like this compound are cell-permeable and act intracellularly to competitively block the ATP-binding site of the CSF-1R tyrosine kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
In contrast, anti-CSF-1R antibodies are large glycoproteins that bind to the extracellular domain of the CSF-1R. This binding sterically hinders the interaction of the receptor with its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), thereby preventing receptor dimerization and activation.[4] Some antibodies may also induce antibody-dependent cell-mediated cytotoxicity (ADCC) against CSF-1R-expressing cells.
Efficacy Showdown: In Vitro and In Vivo Data
The efficacy of both small molecule inhibitors and antibodies has been demonstrated in numerous preclinical studies. Below is a summary of representative data to facilitate comparison.
In Vitro Potency: A Numbers Game
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different inhibitors. While direct comparative studies are limited, data from various sources provide a general overview.
| Inhibitor Class | Compound | Assay Type | Cell Line | IC50 (nM) |
| Small Molecule | This compound | Kinase Assay | - | 0.8 |
| Small Molecule | PLX3397 (Pexidartinib) | Cell Proliferation | M-NFS-60 | ~20 |
| Small Molecule | BLZ945 | Kinase Assay | - | 1 |
| Antibody | RG7155 (Emactuzumab) | Ligand Binding Inhibition | - | 0.2 |
| Antibody | CS7 | Monocyte Proliferation | - | 0.1 |
| Antibody | CS7 | Macrophage Differentiation | - | 0.75[5] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-Tumor Activity: The Real-World Test
The ultimate measure of efficacy lies in the ability to control tumor growth in vivo. Both this compound and anti-CSF-1R antibodies have shown promise in various xenograft and syngeneic tumor models.
| Inhibitor Class | Compound | Tumor Model | Key Findings |
| Small Molecule | PLX3397 (Pexidartinib) | Mammary Tumor (MMTV-PyMT) | Reduced tumor growth and metastasis.[6] |
| Small Molecule | PLX3397 (Pexidartinib) | Hepatocellular Carcinoma (Hepa1-6 allograft) | Significantly lower mean tumor volume and prolonged survival.[7] |
| Small Molecule | BLZ945 | Glioblastoma (Orthotopic murine model) | Enhanced efficacy of radiotherapy and improved survival.[8] |
| Antibody | Anti-CSF-1R (unspecified) | Breast and Prostate Xenografts | Tumor growth inhibition dependent on tumor cell CSF-1 secretion.[5] |
| Antibody | Anti-CSF-1R (RG7155) | Colorectal Adenocarcinoma & Fibrosarcoma | Delayed tumor growth and metastasis.[4] |
Signaling Pathway Interruption
Both classes of inhibitors ultimately aim to block the CSF-1R signaling cascade, which is crucial for the function of macrophages. Upon ligand binding, CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT. These pathways regulate cell survival, proliferation, and differentiation.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are outlines for key assays used to evaluate this compound and anti-CSF-1R antibodies.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of an inhibitor on cell proliferation.
Protocol Outline:
-
Cell Seeding: Seed CSF-1 dependent cells (e.g., M-NFS-60) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the CSF-1R inhibitor (this compound or antibody) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Western Blot for CSF-1R Phosphorylation
This technique is used to assess the direct inhibitory effect of the compounds on CSF-1R activation.
Protocol Outline:
-
Cell Treatment: Treat CSF-1R expressing cells with the inhibitor for a specified time, followed by stimulation with recombinant CSF-1 for a short period (e.g., 5-20 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total CSF-1R or β-actin).
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound, anti-CSF-1R antibody). Administer the compounds according to the desired dosing schedule and route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage markers).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
Both this compound and anti-CSF-1R antibodies have demonstrated potent and specific inhibition of the CSF-1R pathway, leading to reduced macrophage survival and anti-tumor effects in preclinical models. The choice between a small molecule inhibitor and an antibody will depend on various factors, including the desired pharmacokinetic profile, potential for off-target effects, and the specific context of the disease being targeted. Small molecules offer the advantage of oral bioavailability, while antibodies may provide greater specificity and a longer half-life. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design robust experiments to further investigate the therapeutic potential of targeting the CSF-1R pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pulsus.com [pulsus.com]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-1: A Comparative Analysis of Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor c-Fms-IN-1 with other alternatives, focusing on its cross-reactivity profile against other receptor tyrosine kinases (RTKs). The information is supported by experimental data and methodologies to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to c-Fms and its Inhibition
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, including monocytes, macrophages, and osteoclasts.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3] Consequently, c-Fms has emerged as a significant therapeutic target, leading to the development of numerous small molecule inhibitors.
This compound is a potent inhibitor of c-Fms kinase with a reported IC50 of 0.8 nM.[4] However, a critical aspect of any kinase inhibitor's utility, both in research and clinical settings, is its selectivity. Cross-reactivity with other kinases can lead to off-target effects, which may be beneficial in some contexts but can also cause toxicity. This guide examines the selectivity profile of c-Fms inhibitors, providing a comparative framework for this compound.
Cross-Reactivity Profile of c-Fms Inhibitors
Due to the limited publicly available, comprehensive cross-reactivity data specifically for this compound against a broad panel of RTKs, this section presents data from closely related and well-characterized c-Fms inhibitors to provide a representative comparison. It is crucial to note that these values are for the specified compounds and may not be directly extrapolated to this compound.
| Kinase Target | This compound (IC50, nM) | BLZ945 (IC50, nM) | JNJ-28312141 (IC50, nM) | PLX647 (IC50, nM) |
| c-Fms (CSF-1R) | 0.8 [4] | 1 | 0.69 [5] | 28 [6] |
| c-KIT | - | >1000 | 5 | 16[6] |
| FLT3 | - | - | 30 | 91[6] |
| PDGFRβ | - | >1000 | - | - |
| KDR (VEGFR2) | - | - | - | 130[6] |
| AXL | - | - | 12 | - |
| TRKA | - | - | 15 | - |
| LCK | - | - | 88 | - |
Data for BLZ945 selectivity is described as >1000-fold against its closest homologs, c-KIT and PDGFRβ.[4] Data for JNJ-28312141 and PLX647 are from published kinase profiling studies. Dashes (-) indicate that specific data was not found in the reviewed sources.
This comparative data highlights the varying selectivity profiles among different c-Fms inhibitors. While all are potent against their primary target, their off-target activities differ significantly. For instance, BLZ945 demonstrates high selectivity, whereas JNJ-28312141 and PLX647 show activity against other RTKs like c-KIT and FLT3 at nanomolar concentrations.
c-Fms Signaling Pathway
The binding of the ligand, Colony Stimulating Factor-1 (CSF-1) or IL-34, to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways that regulate cellular responses.
Caption: Simplified c-Fms signaling cascade.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically performed using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of receptor tyrosine kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution to the assay plate wells.
-
Add 2.5 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate for 1 hour at room temperature.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly potent inhibitor of c-Fms. While comprehensive public data on its cross-reactivity is limited, analysis of related c-Fms inhibitors reveals that selectivity profiles can vary significantly. For researchers utilizing this compound or other kinase inhibitors, it is imperative to consider their off-target effects. The provided experimental protocol for in vitro kinase profiling offers a robust method for determining the selectivity of small molecule inhibitors. A thorough understanding of a compound's cross-reactivity is essential for interpreting experimental results accurately and for the successful development of targeted therapeutics.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, biosynthesis and biological roles of monocyte-macrophage colony stimulating factor (CSF-1 or M-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming c-Fms-IN-1 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Fms kinase inhibitor, c-Fms-IN-1, focusing on the critical aspect of target specificity. We detail experimental approaches using knockout models to validate that the inhibitor's effects are mediated through its intended target, the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. This is crucial for the accurate interpretation of experimental results and the advancement of targeted therapies.
Introduction to c-Fms (CSF1R) and Inhibitor Specificity
The c-Fms proto-oncogene encodes the CSF1R, a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages[1][2]. Its activity is stimulated by two ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34)[3][4]. Dysregulation of the CSF-1/CSF1R signaling pathway is implicated in various inflammatory diseases and cancers, making it a prime target for therapeutic intervention[4].
Comparative Analysis of c-Fms Inhibitor Specificity
The following table summarizes the in vitro kinase inhibitory activity of this compound and other commonly used CSF1R inhibitors. While in vitro assays provide initial selectivity data, in vivo validation using knockout models is essential to confirm these findings in a biological context.
| Inhibitor | Target | IC50 (nM) | Other Notable Targets (IC50) | Reference |
| This compound | c-Fms (CSF1R) | 0.8 | Data not readily available in public domain | [5] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | 20 | c-Kit (10 nM), FLT3-ITD | [6][7] |
| BLZ945 | c-Fms (CSF1R) | 1 | >1000-fold selective vs. c-Kit, PDGFRβ | [8][9] |
| PLX5622 | c-Fms (CSF1R) | 16 | Highly selective | [7][10] |
Experimental Protocol: Validating this compound Specificity in CSF1R Knockout Mice
This protocol describes a representative workflow to confirm that the biological effects of this compound are mediated through the inhibition of CSF1R. The methodology is based on principles established in studies of other CSF1R inhibitors in knockout models[11][12].
Objective: To determine if the in vivo effects of this compound are absent in mice lacking the Csf1r gene.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6J)
-
Csf1r knockout (Csf1r-/-) mice on a matching genetic background. Conditional knockout models (Csf1rfl/fl) can also be used to study cell-type-specific effects[13].
Experimental Groups:
-
WT mice + Vehicle
-
WT mice + this compound
-
Csf1r-/- mice + Vehicle
-
Csf1r-/- mice + this compound
Procedure:
-
Dosing: Administer this compound or vehicle to the respective groups of mice. The dose and route of administration should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Pharmacodynamic Readout: Select a downstream biomarker of CSF1R inhibition. A common method is to measure the depletion of a specific macrophage population that is dependent on CSF1R signaling, such as microglia in the brain or resident macrophages in various tissues[3][12].
-
Tissue Collection and Processing: At a predetermined time point after the final dose, euthanize the animals and collect relevant tissues (e.g., brain, spleen, liver). Process the tissues for analysis.
-
Analysis:
-
Flow Cytometry: Prepare single-cell suspensions from tissues and stain for macrophage markers (e.g., CD45, CD11b, F4/80) to quantify the number of target cells.
-
Immunohistochemistry (IHC): Perform IHC on tissue sections to visualize and quantify the presence of macrophages in situ.
-
(Optional) Western Blot: Analyze protein lysates from tissues to assess the phosphorylation status of downstream signaling molecules of the c-Fms pathway.
-
Expected Results and Interpretation:
-
WT mice + this compound: A significant reduction in the target macrophage population compared to vehicle-treated WT mice. This demonstrates the intended pharmacological effect of the inhibitor.
-
Csf1r-/- mice: These mice will have a baseline deficiency in many macrophage populations[5].
-
Csf1r-/- mice + this compound: No further reduction in the target macrophage population should be observed compared to vehicle-treated Csf1r-/- mice. This result would strongly indicate that the effect of this compound is specifically mediated through CSF1R.
-
Off-Target Effects: If this compound causes a biological effect in the Csf1r-/- mice, it would suggest that the inhibitor has off-target effects that are independent of CSF1R.
Visualizing Key Pathways and Workflows
To aid in the understanding of the biological context and experimental design, the following diagrams illustrate the c-Fms signaling pathway and the proposed experimental workflow.
Caption: A simplified diagram of the c-Fms signaling cascade and the point of inhibition by this compound.
Caption: An overview of the experimental workflow for assessing inhibitor specificity in knockout models.
Conclusion
The use of knockout models provides the most definitive evidence for the on-target specificity of a kinase inhibitor like this compound. By demonstrating a lack of effect in animals devoid of the CSF1R target, researchers can confidently attribute the observed pharmacological responses to the inhibition of the c-Fms signaling pathway. This rigorous validation is a critical step in the preclinical development of any targeted therapeutic and ensures the reliability of data generated in subsequent efficacy and safety studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cyagen.com [cyagen.com]
- 6. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Csf1r or Mer inhibition delays liver regeneration via suppression of Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditional deletion of the colony stimulating factor-1 receptor (c-fms proto-oncogene) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Fms Inhibitors in Glioblastoma: A Guide for Researchers
An In-Depth Review of Preclinical and Clinical Data for BLZ945 and Pexidartinib (PLX3397)
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and profound immunosuppressive tumor microenvironment (TME). A key cellular component of this TME is the tumor-associated macrophage (TAM), which plays a crucial role in promoting tumor growth, invasion, and therapeutic resistance. The colony-stimulating factor 1 receptor (c-Fms or CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages. Consequently, inhibiting the c-Fms signaling pathway has emerged as a promising therapeutic strategy to modulate the TME and impede glioblastoma progression. This guide provides a comparative analysis of two prominent c-Fms inhibitors, BLZ945 and Pexidartinib (PLX3397), summarizing key experimental data and providing detailed methodologies for researchers in the field.
Mechanism of Action: Targeting the Glioblastoma Tumor Microenvironment
Both BLZ945 and Pexidartinib are small molecule inhibitors that target the kinase activity of c-Fms. By blocking this signaling pathway, these inhibitors aim to deplete or repolarize TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift can lead to a reduction in immunosuppression and an enhanced anti-tumor immune response. While both drugs share this primary mechanism, they also exhibit some differences. Pexidartinib, for instance, also inhibits the KIT and FLT3 kinases.[1][2]
Below is a diagram illustrating the c-Fms signaling pathway and the points of intervention by these inhibitors.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies between BLZ945 and Pexidartinib in glioblastoma are limited. However, by collating data from independent studies, we can draw a comparative picture of their efficacy in mouse models.
| Parameter | BLZ945 | Pexidartinib (PLX3397) |
| Model | Genetically engineered mouse model (PDG) of proneural GBM; Patient-derived xenografts (PDX) | Human GBM intracranial xenograft models |
| Effect on Tumor Growth | Halted glioma growth and induced regression in a 7-day trial.[3] In a long-term trial, 56% of tumors eventually developed resistance. | In combination with radiotherapy, significantly delayed tumor recurrence.[4] As a single agent, limited efficacy was observed in some preclinical models. |
| Effect on Survival | Significantly improved long-term survival with 64.3% of mice surviving to the 26-week endpoint in a preclinical trial. In contrast, median survival in the vehicle-treated group was 5.7 weeks.[5] | When combined with radiotherapy, increased median survival by 2- to 3-fold compared to radiotherapy alone.[4] |
| Effect on TAMs | Did not deplete TAMs but altered their polarization, reducing M2 markers.[5] | Prevented the recruitment of CD11b+ myeloid cells to irradiated tumors and inhibited their differentiation into pro-tumoral TAMs.[4] |
| Brain Penetrance | Yes, brain-penetrant.[5] | Yes, crosses the blood-brain barrier.[6] |
Clinical Trial Landscape
Both inhibitors have been evaluated in clinical trials for glioblastoma, primarily with modest results as monotherapies, suggesting that combination strategies may be more effective.
| Parameter | BLZ945 | Pexidartinib (PLX3397) |
| Trial Phase | Phase I/II (NCT02829723)[7] | Phase II (Ivy Foundation Early Phase Clinical Trials Consortium)[6][8] |
| Patient Population | Advanced solid tumors, including recurrent glioblastoma[7] | Recurrent glioblastoma[6][8] |
| Treatment Regimen | Monotherapy and in combination with spartalizumab (anti-PD-1)[7] | 1000 mg daily oral monotherapy[6][8] |
| Efficacy | Limited efficacy in recurrent non-mesenchymal glioblastoma.[7] Two partial responses were reported in patients with recurrent GBM (one in the monotherapy arm and one in the combination arm).[9] | No objective responses. The 6-month progression-free survival (PFS6) was 8.6%.[6][8] |
| Tolerability | Generally well-tolerated. Common treatment-related adverse events included increased AST/ALT, nausea, and vomiting.[9] | Well-tolerated. Common adverse events included fatigue, constipation, nausea, and hair color change.[6][8] |
| Pharmacokinetics | Half-life of 15-24 hours.[9] | Median maximal concentration (Cmax) of 8090 ng/mL, with a time to Cmax of 2 hours in plasma. Median tumor tissue drug level of 5500 ng/g after 7 days.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used in the evaluation of c-Fms inhibitors in glioblastoma.
Orthotopic Glioblastoma Mouse Model
This in vivo model is critical for evaluating therapeutic efficacy in a setting that mimics the tumor's natural microenvironment.
Protocol:
-
Cell Culture: Glioblastoma cells (e.g., murine GL261 or human U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin). For patient-derived xenografts, tumor tissue is dissociated and cultured as neurospheres.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) or immunocompetent syngeneic mice (e.g., C57BL/6 for GL261 cells) are used.
-
Stereotactic Injection: Mice are anesthetized, and a burr hole is drilled in the skull. A specific number of tumor cells (e.g., 1 x 10^5 cells in 2-5 µL of PBS) are injected into the brain parenchyma (e.g., the striatum) using a stereotactic frame.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. Inhibitors are typically administered daily via oral gavage at a specified dose (e.g., BLZ945 at 200 mg/kg/day).
-
Efficacy Assessment: The primary endpoints are typically overall survival and tumor growth inhibition. At the end of the study, brains are harvested for further analysis.
Immunohistochemistry (IHC) for CD68 and Ki-67
IHC is used to visualize the presence and localization of specific proteins in tissue sections. CD68 is a marker for macrophages/microglia, and Ki-67 is a marker of cellular proliferation.
Protocol:
-
Tissue Preparation: Brains are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5-µm thick sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against CD68 or Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The number of CD68-positive cells or the Ki-67 labeling index (percentage of Ki-67-positive tumor cells) is quantified using microscopy and image analysis software.
Flow Cytometry (FACS) for TAM Analysis
Flow cytometry allows for the quantification and characterization of different immune cell populations within the tumor.
Protocol:
-
Tumor Dissociation: Freshly harvested brain tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. A common panel for TAM analysis in glioblastoma includes CD45 (to distinguish between resident microglia (CD45-low) and infiltrating macrophages (CD45-high)), CD11b (a myeloid marker), and markers for M1/M2 polarization (e.g., CD86 for M1, CD206 for M2).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using software to identify and quantify different cell populations based on their fluorescence profiles.
Conclusion and Future Directions
The c-Fms inhibitors BLZ945 and Pexidartinib have demonstrated the potential to modulate the glioblastoma tumor microenvironment, although their efficacy as monotherapies in the clinical setting has been limited. Preclinical data strongly suggest that their therapeutic benefit may be significantly enhanced when used in combination with other modalities, such as radiotherapy or immune checkpoint inhibitors. For researchers, the continued investigation of these combination strategies, along with the identification of predictive biomarkers to select patients most likely to respond, will be critical in advancing these promising agents toward effective clinical use in glioblastoma. The detailed protocols provided in this guide are intended to support these ongoing research efforts.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colony stimulating factor 1 receptor inhibition delays recurrence of glioblastoma after radiation by altering myeloid cell recruitment and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line | Borzov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 7. Histological and immunohistochemical analyses [bio-protocol.org]
- 8. Orally administered colony stimulating factor 1 receptor inhibitor PLX3397 in recurrent glioblastoma: an Ivy Foundation Early Phase Clinical Trials Consortium phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of c-Fms Tyrosine Kinase Inhibitors: c-Fms-IN-1 vs. BLZ945
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing preclinical research. This guide provides a side-by-side comparison of two notable inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms: c-Fms-IN-1 and BLZ945. This comparison is based on available preclinical data to aid in the informed selection of the most suitable compound for your research needs.
Introduction to c-Fms (CSF-1R) and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-Fms proto-oncogene, plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[2] Small molecule inhibitors targeting the kinase activity of CSF-1R are therefore valuable tools for both basic research and drug development.
Overview of this compound and BLZ945
This compound is a potent inhibitor of the c-Fms kinase. However, detailed public information regarding its selectivity, in vivo efficacy, and pharmacokinetic profile is limited.
BLZ945 (Sotuletinib) is a potent, selective, and orally bioavailable inhibitor of CSF-1R.[3] It has been investigated in various preclinical models and has entered clinical trials, demonstrating its potential as a therapeutic agent.[3][4]
In Vitro Performance: A Quantitative Comparison
The following table summarizes the available in vitro data for this compound and BLZ945, providing a direct comparison of their potency against the c-Fms/CSF-1R kinase.
| Parameter | This compound | BLZ945 (Sotuletinib) | Reference |
| Target | c-Fms (CSF-1R) | c-Fms (CSF-1R) | [4] |
| IC50 | 0.8 nM | 1 nM | [4] |
Note: While the IC50 values for both inhibitors are comparable and in the low nanomolar range, indicating high potency, a comprehensive assessment of their performance requires a broader dataset, including selectivity against other kinases.
Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its potential for off-target effects.
BLZ945 (Sotuletinib): BLZ945 has been shown to be highly selective for CSF-1R. It exhibits over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs.[3][5] This high degree of selectivity suggests a lower likelihood of off-target effects, making it a more specific tool for studying CSF-1R biology.
In Vivo Efficacy: Preclinical Evidence
In vivo studies are crucial for evaluating the therapeutic potential of a compound.
This compound: There is a lack of publicly available in vivo efficacy data for this compound in preclinical models.
BLZ945 (Sotuletinib): BLZ945 has demonstrated significant in vivo efficacy in various preclinical cancer models:
-
Glioma: In orthotopic glioma models, BLZ945 treatment led to a reduction in tumor growth and progression.[6]
-
Breast and Prostate Cancer-Induced Osteolysis: Daily oral administration of BLZ945 at 200 mg/kg resulted in a significant reduction in the progression of osteolytic lesions in mouse models of breast and prostate cancer.[3]
Pharmacokinetic Properties
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a compound, which are critical factors for its in vivo application.
This compound: Pharmacokinetic data for this compound is not publicly available.
BLZ945 (Sotuletinib): BLZ945 is orally bioavailable.[3] In humans, it has a reported half-life of 15-24 hours.[7] It has also been identified as a substrate for efflux transporters, which may influence its distribution and concentration in specific tissues.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the c-Fms signaling pathway and a general workflow for evaluating c-Fms inhibitors.
Caption: The c-Fms signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like PI3K/Akt and MAPK/ERK, ultimately regulating cellular responses.
Caption: A typical experimental workflow for characterizing a novel c-Fms inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, cellular activity, and preclinical efficacy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant c-Fms/CSF-1R kinase
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound or BLZ945)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of kinase inhibition.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells expressing c-Fms (e.g., M-NFS-60, bone marrow-derived macrophages)
-
Complete cell culture medium
-
Test inhibitors (this compound or BLZ945)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
In Vivo Orthotopic Glioma Model
This protocol describes a general procedure for evaluating the efficacy of c-Fms inhibitors in an orthotopic glioma model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioma cells (e.g., U87MG)
-
Stereotactic apparatus
-
Test inhibitor (e.g., BLZ945) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Intracranially implant glioma cells into the brains of the mice using a stereotactic apparatus.
-
Allow the tumors to establish for a predetermined period.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Monitor the health of the mice and measure tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging or MRI) at regular intervals.
-
At the end of the study, euthanize the mice and collect the brains for histological analysis to assess tumor size, proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay).
-
Analyze the data to determine the effect of the inhibitor on tumor growth and survival.
Conclusion and Recommendations
Both this compound and BLZ945 are potent inhibitors of the c-Fms/CSF-1R kinase. Based on the currently available data, BLZ945 (Sotuletinib) presents a more comprehensively characterized profile, with demonstrated high selectivity, oral bioavailability, and in vivo efficacy in multiple preclinical models.[3][5][6][7]
For researchers seeking a well-documented and selective tool to investigate the role of CSF-1R in various biological processes and disease models, BLZ945 is a strong candidate.
The limited publicly available information on this compound, particularly regarding its selectivity and in vivo performance, makes it a less characterized option. Researchers considering the use of this compound are encouraged to perform their own comprehensive characterization, including selectivity profiling and in vivo studies, to ensure its suitability for their specific research objectives.
Ultimately, the choice between these two inhibitors will depend on the specific requirements of the intended application. For studies where high selectivity and a well-documented in vivo profile are paramount, BLZ945 is the recommended choice based on the current body of evidence.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. abmole.com [abmole.com]
- 6. Csf1 from marrow adipogenic precursors is required for osteoclast formation and hematopoiesis in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony-Stimulating Factor 1 Promotes Progression of Mammary Tumors to Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Effects of c-Fms-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms), with other commercially available alternatives. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the signaling pathways and experimental workflows to aid researchers in their drug development and discovery efforts.
Introduction to c-Fms
The Colony-Stimulating Factor 1 Receptor (c-Fms), also known as CSF-1R or CD115, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1][2] Upon binding to its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the MAPK/ERK and PI3K/AKT pathways, are integral to cell survival and proliferation. Dysregulation of the c-Fms signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4]
Product Comparison
This section provides a quantitative comparison of this compound and its alternatives based on their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | c-Fms | 0.8 | [5] |
| GW2580 | c-Fms | 30 | [6] |
| PLX5622 | c-Fms | 5.9 (Ki) | [5] |
| Pexidartinib (PLX3397) | c-Fms, c-Kit, FLT3 | 20 (c-Fms) |
Signaling Pathway
The following diagram illustrates the c-Fms signaling pathway and the point of intervention for inhibitors like this compound.
Caption: c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
To validate the downstream effects of this compound and compare its efficacy with other inhibitors, the following experimental protocols are recommended.
Western Blot for Phosphorylated c-Fms, ERK, and AKT
This protocol is designed to assess the inhibition of c-Fms signaling by analyzing the phosphorylation status of key downstream molecules.
Cell Line: RAW 264.7 (murine macrophage cell line) or other cells endogenously expressing c-Fms.
Materials:
-
This compound and alternative inhibitors (GW2580, PLX5622, Pexidartinib)
-
Recombinant Murine M-CSF
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Fms (Tyr723)
-
Rabbit anti-c-Fms
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 50 ng/mL of M-CSF for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize the total protein levels to the loading control (β-actin). Compare the inhibition across different treatments.
-
Cell Viability Assay
This assay determines the effect of c-Fms inhibitors on the proliferation and viability of M-CSF-dependent cells.
Cell Line: M-NFS-60 (murine myeloid cell line dependent on CSF-1 for growth) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound and alternative inhibitors
-
Recombinant Murine M-CSF
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed M-NFS-60 cells or BMDMs in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of this compound or alternative inhibitors to the wells. Include a vehicle control.
-
Add M-CSF to the wells at a final concentration of 10 ng/mL to stimulate proliferation.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 value for each inhibitor.
-
Cytokine Release Assay
This assay measures the effect of c-Fms inhibitors on the production and release of pro-inflammatory cytokines from macrophages.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound and alternative inhibitors
-
Recombinant Human or Murine M-CSF
-
Lipopolysaccharide (LPS)
-
ELISA kits or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood or differentiate BMDMs from mouse bone marrow.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate the cells with M-CSF (25 ng/mL) for 24 hours, followed by stimulation with LPS (100 ng/mL) for another 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the levels of cytokine release between the different treatment groups and the control group.
-
Experimental Workflow
The following diagram outlines the general workflow for validating the downstream effects of c-Fms inhibitors.
Caption: Workflow for validating c-Fms inhibitor effects.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Kinase Inhibitors: GW2580 vs. Pexidartinib (PLX3397)
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to compare c-Fms-IN-1 and GW2580. However, a comprehensive search of scientific literature and publicly available data revealed a significant lack of information for this compound. Beyond a listed IC50 value of 0.8 nM from commercial suppliers, no peer-reviewed studies detailing its chemical structure, kinase selectivity, mechanism of action, or experimental data could be identified.[1] This absence of verifiable scientific data makes a direct and objective comparison with the well-characterized inhibitor GW2580 impossible at this time.
Therefore, this guide has been adapted to provide a valuable comparison between GW2580 and another extensively studied and clinically relevant c-Fms inhibitor, Pexidartinib (PLX3397) . Pexidartinib is an FDA-approved drug, offering a robust dataset for a meaningful comparative analysis against the widely used research tool, GW2580.[2][3]
Introduction to c-Fms (CSF1R) Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[4][5] Its activation by its ligands, CSF-1 and IL-34, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[3][6] Small molecule inhibitors targeting the ATP-binding site of the c-Fms kinase domain are critical tools for both basic research and clinical applications.
This guide provides a head-to-head comparison of two prominent c-Fms inhibitors, GW2580 and Pexidartinib (PLX3397), focusing on their biochemical potency, kinase selectivity, and cellular and in vivo activities based on published experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GW2580 and Pexidartinib (PLX3397) to facilitate a direct comparison of their performance characteristics.
Table 1: Biochemical Potency Against c-Fms (CSF1R)
| Inhibitor | Target | IC50 (nM) | Assay Type |
| GW2580 | c-Fms (CSF1R) | 30 - 60 | In vitro kinase assay |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | 20 | In vitro kinase assay |
Table 2: Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values against a panel of selected kinases to illustrate the selectivity profile of each inhibitor. Lower values indicate higher potency.
| Kinase Target | GW2580 IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) |
| c-Fms (CSF1R) | 30 - 60 | 20 |
| c-Kit | >10,000 | 10 |
| FLT3 | >10,000 | 160 |
| KDR (VEGFR2) | >10,000 | 350 |
| FLT1 (VEGFR1) | - | 880 |
| LCK | - | 860 |
| TRKA | 880 | - |
| TRKC | - | 890 |
Data compiled from multiple sources.[1][6][7][8][9][10]
Mechanism of Action
Both GW2580 and Pexidartinib are ATP-competitive inhibitors of the c-Fms kinase.[6][11] They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition blocks the cellular responses mediated by CSF-1 and IL-34, such as cell proliferation, survival, and differentiation. Pexidartinib has been shown to stabilize CSF1R in its auto-inhibited conformation by interacting with the juxtamembrane region of the receptor.[11]
Signaling Pathway Diagram
The following diagram illustrates the c-Fms (CSF1R) signaling pathway and the point of inhibition by GW2580 and Pexidartinib.
Caption: c-Fms signaling pathway and inhibitor action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
-
Enzyme Activation: The purified recombinant c-Fms kinase domain is activated by autophosphorylation in the presence of ATP and MgCl2 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 60-90 minutes at room temperature.[9]
-
Reaction Mixture Preparation: In a 96-well plate, the test compound (e.g., GW2580 or Pexidartinib) is serially diluted in assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding the activated c-Fms enzyme and a substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide) along with ATP (often radiolabeled, e.g., [γ-33P]ATP) to the wells containing the inhibitor.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped by adding a solution like 0.5% phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (M-NFS-60 Cells)
This assay measures the effect of the inhibitors on the proliferation of a CSF-1-dependent murine myeloid cell line.
-
Cell Seeding: M-NFS-60 cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well in culture medium containing a suboptimal concentration of recombinant murine CSF-1.[9]
-
Inhibitor Treatment: The cells are treated with serial dilutions of the test compound (GW2580 or Pexidartinib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or WST-1. The reagent is added to each well, and after a further incubation period (typically 2-4 hours), the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo Tumor Xenograft Model (Generic Workflow)
This workflow outlines a typical in vivo experiment to assess the anti-tumor efficacy of c-Fms inhibitors.
Caption: A typical workflow for an in vivo tumor xenograft study.
Summary and Conclusion
Both GW2580 and Pexidartinib (PLX3397) are potent inhibitors of the c-Fms (CSF1R) kinase. Pexidartinib exhibits slightly higher potency against c-Fms in biochemical assays and also potently inhibits the closely related kinases c-Kit and FLT3. In contrast, GW2580 demonstrates a more selective profile, with significantly less activity against c-Kit and FLT3, although it does show some off-target activity against TRKA at higher concentrations.
The choice between these two inhibitors will depend on the specific research question. GW2580's high selectivity makes it an excellent tool for studies aiming to specifically dissect the role of c-Fms signaling with minimal confounding effects from the inhibition of c-Kit or FLT3. Pexidartinib, being a clinically approved drug with a broader kinase inhibition profile, is relevant for translational studies and for investigating the combined effects of inhibiting these multiple receptor tyrosine kinases in relevant disease models.
This guide provides a foundational comparison based on available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting an appropriate c-Fms inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for c-Fms-IN-1
Essential guidance for the safe and compliant disposal of the kinase inhibitor c-Fms-IN-1, ensuring the protection of personnel and the environment.
Researchers and laboratory professionals handling this compound are responsible for its proper disposal. As a bioactive small molecule inhibitor, it is crucial to manage its waste stream with care to prevent potential environmental contamination and ensure workplace safety. This guide provides a step-by-step protocol for the appropriate disposal of this compound and associated materials.
Chemical and Safety Data Overview
| Property | Data | Source |
| Product Name | This compound | MedChemExpress |
| CAS Number | 885703-64-0 | MedChemExpress |
| Molecular Formula | C26H29N5O2 | MedChemExpress |
| Molecular Weight | 443.54 | MedChemExpress |
| Appearance | A crystalline solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | MedChemExpress |
| Hazard Classification | Not explicitly classified. Treat as potentially hazardous chemical waste. | General Laboratory Safety Guidelines |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Personal protective equipment for handling c-Fms-IN-1
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling the c-Fms kinase inhibitor, c-Fms-IN-1. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This document outlines the necessary personal protective equipment (PPE), emergency first aid measures, and proper disposal protocols for this compound. The information is compiled to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and inhalation.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory Coat | Standard lab coat to be worn over personal clothing. |
| Protective Suit | Recommended for large quantities or potential for significant exposure. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate. |
Emergency First Aid Measures
Immediate action is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Unused Product: Dispose of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Contaminated Packaging: Dispose of as unused product.
The following diagram outlines the decision-making process for the disposal of this compound waste.
Disposal plan for this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
